CPI-169
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[(1R)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUZCKPFXXVPV-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCC(CC1)[C@@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CPI-169: A Technical Guide
For Immediate Release
CAMBRIDGE, Mass. – This document provides an in-depth technical overview of the mechanism of action of CPI-169, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Developed by Constellation Pharmaceuticals, this compound has demonstrated significant preclinical activity in models of non-Hodgkin's lymphoma, establishing a strong rationale for the therapeutic targeting of EZH2 in oncology. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a highly potent inhibitor of the EZH2 subunit of the Polycomb Repressive Complex 2 (PRC2). By selectively targeting the catalytic activity of both wild-type and mutant forms of EZH2, this compound leads to a reduction in the methylation of Histone H3 at lysine 27 (H3K27), a key epigenetic modification associated with transcriptional repression. This inhibition of H3K27 trimethylation (H3K27me3) results in the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated the in vivo efficacy of this compound in xenograft models of diffuse large B-cell lymphoma (DLBCL), validating its potential as an anti-cancer therapeutic. While this compound itself did not advance to human trials, its development paved the way for the clinical investigation of its successor compound, CPI-1205.
Introduction to EZH2 and its Role in Cancer
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic component of the PRC2 complex.[1] In concert with other PRC2 components, EZH2 catalyzes the transfer of methyl groups to the lysine 27 residue of histone H3.[1] The resulting trimethylated H3K27 (H3K27me3) is a hallmark of facultative heterochromatin, a condensed chromatin state that leads to the silencing of target gene expression.[2]
In numerous cancers, including various subtypes of non-Hodgkin's lymphoma and castration-resistant prostate cancer, EZH2 is overexpressed or harbors gain-of-function mutations.[1][3] This aberrant EZH2 activity leads to the inappropriate silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[3] The critical role of EZH2 in oncogenesis has established it as a compelling target for therapeutic intervention.
Biochemical Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the methyltransferase activity of EZH2.[4][5] It exhibits nanomolar potency against both wild-type EZH2 and the Y641N mutant, a common gain-of-function mutation in lymphoma.[4][5] The inhibitory activity of this compound is significantly more potent against EZH2 than its close homolog, EZH1.[4][5]
Quantitative Inhibition Data
| Target | IC50 (nM) |
| EZH2 (Wild-Type) | 0.24[4][5] |
| EZH2 (Y641N Mutant) | 0.51[4][5] |
| EZH1 | 6.1[4][5] |
Biochemical Assay Protocol for EZH2 Inhibition
The potency of this compound against EZH2 was determined using a radiometric assay that measures the incorporation of a tritium-labeled methyl group from S-adenosyl-L-methionine (SAM) into a biotinylated histone H3 peptide substrate.[4]
Materials:
-
PRC2 complex (containing wild-type EZH2, Y641N mutant EZH2, or EZH1)
-
³H-SAM (tritiated S-adenosyl-L-methionine)
-
Biotinylated H3 substrate peptide
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, and 0.01% Tween-20
-
Stop Solution: 500 µM SAM
-
Streptavidin-coated plates
Procedure:
-
A reaction mixture is prepared containing the PRC2 complex, ³H-SAM, and varying concentrations of this compound in the assay buffer.
-
The mixture is pre-incubated to allow for inhibitor binding to the enzyme.
-
The reaction is initiated by the addition of the biotinylated H3 substrate peptide.
-
The reaction is allowed to proceed at room temperature for a defined period.
-
The reaction is terminated by the addition of the stop solution.
-
The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated H3 peptide.
-
Unbound reagents are washed away.
-
The amount of incorporated ³H-methyl groups is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Mechanism of Action
In cellular assays, this compound demonstrates potent inhibition of H3K27 trimethylation, leading to downstream effects on cell proliferation and survival.
Cellular Potency
| Parameter | Value | Cell Line |
| H3K27me3 EC50 | 70 nM[5][6] | Variety of cell lines[5][6] |
| GI50 | <5 µM[4] | 16 out of 25 NHL cell lines[4] |
Cellular Effects
Treatment of cancer cell lines with this compound results in a time- and concentration-dependent decrease in global H3K27me3 levels.[6] This reduction in repressive epigenetic marks leads to the reactivation of silenced tumor suppressor genes, which in turn induces:
Cellular Viability Assay Protocol
The effect of this compound on cell viability is typically assessed using a luminescent assay that measures intracellular ATP levels.
Materials:
-
KARPAS-422 or other relevant cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is incubated to allow for cell lysis and signal stabilization.
-
Luminescence is measured using a plate reader.
-
GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.
In Vivo Mechanism of Action and Efficacy
The anti-tumor activity of this compound has been demonstrated in a mouse xenograft model using the KARPAS-422 DLBCL cell line, which harbors an EZH2 Y641N mutation.
In Vivo Study Summary
| Parameter | Details |
| Animal Model | Mice bearing KARPAS-422 xenografts[4] |
| Treatment | This compound (200 mg/kg, subcutaneously, twice daily)[4][5] |
| Outcome | Complete tumor regression[6] |
| Pharmacodynamic Effect | Suppression of H3K27me3 levels in tumors[4] |
| Tolerability | Well-tolerated with no significant body weight loss[5][6] |
Representative In Vivo Xenograft Protocol
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID)
Cell Line:
-
KARPAS-422 (human DLBCL cell line with EZH2 Y641N mutation)
Procedure:
-
KARPAS-422 cells are harvested and resuspended in a suitable matrix (e.g., Matrigel).
-
A specific number of cells (e.g., 5-10 x 10⁶) are implanted subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is administered subcutaneously at a dose of 200 mg/kg twice daily. The vehicle group receives a corresponding volume of the vehicle solution.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, or at intermediate time points, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for H3K27me3 levels).
-
The primary endpoint is typically tumor growth inhibition or regression.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Pathway
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. selleckchem.com [selleckchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. adooq.com [adooq.com]
An In-depth Technical Guide to the EZH2 Binding Site of CPI-169
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding characteristics and mechanism of action of CPI-169, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The information presented herein is intended to support further research and development efforts in the field of epigenetics and oncology.
Introduction to EZH2 and the Role of this compound
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a key mark for transcriptional repression. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.
This compound is an indole-based small molecule inhibitor designed to target the catalytic activity of EZH2. Its development represents a significant advancement in the pursuit of targeted therapies for EZH2-driven malignancies. This document details the binding properties, mechanism of action, and cellular and in vivo effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Inhibitory Potency of this compound
| Target | IC50 (nM) | Notes |
| Wild-Type EZH2 | 0.24 | Potent inhibition of the wild-type enzyme. |
| EZH2 Y641N Mutant | 0.51 | High potency against a common gain-of-function mutation. |
| EZH1 | 6.1 | Demonstrates selectivity for EZH2 over the closely related EZH1. |
Table 2: Cellular Activity of this compound
| Assay | EC50 (nM) | Cell Line Context |
| H3K27me3 Reduction | 70 | Inhibition of the epigenetic mark in cellular models. |
| Cell Proliferation | Not specified | Induces cell cycle arrest and apoptosis. |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dose | Effect |
| KARPAS-422 (DLBCL) | 100 mpk, BID | Suboptimal dose, synergistic with CHOP. |
| KARPAS-422 (DLBCL) | 200 mpk, BID | Complete tumor regression. |
EZH2 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism by which this compound exerts its inhibitory effect.
CPI-169 discovery and development
An In-depth Technical Guide to the Discovery and Development of CPI-169
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to gene silencing.[5][6][7] Overexpression and hyperactivity of EZH2 are implicated in the progression of various cancers, making it a compelling therapeutic target.[5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Optimization
This compound was identified and optimized from a series of small molecule EZH2 inhibitors that are structurally distinct from previously reported chemotypes.[5] The development effort focused on creating a potent inhibitor with improved microsomal stability and sustained EZH2 inhibition, leading to more effective tumor regression in vivo.[5]
Mechanism of Action
This compound is a highly potent inhibitor of the catalytic activity of PRC2.[5][8] It acts as a S-adenosyl-methionine (SAM)-competitive inhibitor, binding to the SAM pocket of the EZH2 SET domain.[7] By blocking the methyltransferase activity of EZH2, this compound prevents the trimethylation of H3K27 (H3K27me3).[4][5] This reduction in H3K27me3 levels leads to the reactivation of tumor suppressor genes that are aberrantly silenced in cancer cells.[5][9] Downstream effects of EZH2 inhibition by this compound include cell cycle arrest and apoptosis in various cancer cell lines.[2][4][5]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound:
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Preclinical Data
A substantial body of preclinical data demonstrates the potent and selective activity of this compound.
In Vitro Activity
The following table summarizes the in vitro inhibitory activity of this compound against EZH2 and EZH1.
| Target | IC50 (nM) |
| EZH2 (Wild-Type) | 0.24[1][3][4][7][10] |
| EZH2 (Y641N mutant) | 0.51[1][3][4][7][10] |
| EZH1 | 6.1[1][3][4][7][10] |
This compound also demonstrates potent cellular activity, reducing H3K27me3 levels with an EC50 of 70 nM.[2][4][5][8][10] It effectively inhibits the growth of a broad range of non-Hodgkin's lymphoma (NHL) cell lines, with GI50 values less than 5 μM in 16 out of 25 cell lines tested.[1] In KARPAS-422 cells, this compound shows a dose-dependent inhibition of cell viability.[1]
In Vivo Efficacy
In vivo studies using a KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft model in mice have demonstrated significant anti-tumor activity of this compound.[2][4][5][8]
| Animal Model | Dosing | Outcome |
| KARPAS-422 xenograft mice | 200 mg/kg, s.c., twice daily | Complete tumor regression[2][5][8] |
| KARPAS-422 xenograft mice | 200 mg/kg, s.c. | Effective suppression of H3K27me3 levels and lymphoma tumor regression[1] |
This compound was well-tolerated in these studies, with no observed toxic effects or body weight loss.[2][4][5] The tumor growth inhibition was dose-dependent and correlated with a reduction in the pharmacodynamic marker H3K27me3.[2][5][8]
Synergy with Other Agents
This compound has shown synergistic anti-proliferative activity when used in combination with other anti-cancer agents.
| Combination Agent | Cell Line / Model | Effect |
| ABT-199 (Bcl-2 inhibitor) | KARPAS-422 cells | Synergistic anti-proliferative activity[1][10] |
| CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) | DLBCL xenograft model | Strong synergistic anti-tumor activity[5][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
EZH2 Inhibition Assay
The inhibitory activity of this compound on EZH2 is determined using a biochemical assay that measures the incorporation of a tritium-labeled methyl group from S-adenosyl-L-methionine (SAM) into a biotinylated histone H3 peptide substrate.[1]
Caption: Workflow for the EZH2 biochemical inhibition assay.
Cell Viability Assay
The effect of this compound on cell proliferation is assessed using the Cell Titer-Glo (CTG) luminescent cell viability assay.[1]
Caption: Workflow for the cell viability assay.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound is evaluated in mouse xenograft models.
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound is a potent and selective EZH2 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its significant anti-proliferative and pro-apoptotic activity in cancer cells, as well as robust anti-tumor efficacy in in vivo models of non-Hodgkin's lymphoma. The synergistic effects observed with other anti-cancer agents further highlight its therapeutic potential. The data presented in this technical guide support the continued investigation of this compound as a promising therapeutic agent for the treatment of EZH2-driven malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. adooq.com [adooq.com]
- 4. xcessbio.com [xcessbio.com]
- 5. researchgate.net [researchgate.net]
- 6. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Introduction: The Role of EZH2 in Epigenetic Regulation
An In-Depth Technical Guide to CPI-169 Inhibition of H3K27 Trimethylation
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) is a critical enzyme in the field of epigenetics, functioning as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] This multi-protein complex, which also includes core components like EED and SUZ12, mediates gene silencing by modulating chromatin structure.[3][4] The primary catalytic function of EZH2 is to catalyze the mono-, di-, and trimethylation of lysine 27 on histone H3 (H3K27).[1][5] The resulting H3K27me3 mark is a hallmark of transcriptionally repressed chromatin, playing a vital role in fundamental cellular processes such as cell lineage determination, differentiation, and proliferation.[1][6]
Dysregulation of EZH2, either through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, including non-Hodgkin's lymphoma and various solid tumors.[2][7] This aberrant activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell growth and tumor progression.[2][8] Consequently, EZH2 has emerged as a high-priority target for cancer therapy, spurring the development of small molecule inhibitors designed to block its methyltransferase activity.[1]
This compound: A Potent Indole-Based EZH2 Inhibitor
This compound is a potent, indole-based small molecule inhibitor of EZH2.[1][5] Developed by Constellation Pharmaceuticals, it is structurally distinct from other well-known EZH2 inhibitors like tazemetostat.[2][9] this compound serves as a powerful chemical probe for studying the biological functions of EZH2 and as a precursor to orally bioavailable analogs developed for clinical investigation, such as CPI-1205.[1][10] While this compound itself has limited oral bioavailability, its high potency and significant preclinical anti-tumor activity have established it as a key compound in EZH2 inhibitor research.[1][5]
Mechanism of Action
This compound functions as a S-adenosyl-methionine (SAM)-competitive inhibitor.[11][12] It binds to the catalytic SET domain of EZH2, occupying the pocket that would normally bind the methyl-donor SAM.[10][11] This direct inhibition blocks the enzymatic transfer of a methyl group from SAM to the lysine 27 residue of histone H3, thereby preventing the formation of H3K27me3. The reduction in this repressive epigenetic mark leads to the de-repression and reactivation of silenced tumor suppressor genes, ultimately triggering downstream anti-proliferative effects.
References
- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
CPI-169: A Technical Guide to a Potent and Selective Chemical Probe for EZH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a histone methyltransferase responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1][2] This epigenetic modification is a hallmark of transcriptionally silent chromatin.[3][4] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations (e.g., Y641N), is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma (NHL), making it a compelling target for therapeutic intervention.[4][5]
CPI-169 is a highly potent and selective small molecule inhibitor of EZH2.[6][7] Its robust biochemical and cellular activity, coupled with demonstrated in vivo efficacy, establishes it as a valuable chemical probe for elucidating the biological functions of EZH2 in health and disease.[5][8] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular profile, detailed experimental protocols for its use, and a discussion of its utility as a research tool.
Data Presentation
Biochemical and Cellular Activity of this compound
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The tables below summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| EZH2 (Wild-Type) | Biochemical | 0.24 | [6][9][10] |
| EZH2 (Y641N Mutant) | Biochemical | 0.51 | [6][9][10] |
| EZH1 | Biochemical | 6.1 | [6][9][10] |
| PRC2 Complex | Biochemical | < 1 | [5][8] |
Table 1: Biochemical Potency of this compound against EZH1 and EZH2.
| Cellular Endpoint | Assay Type | EC50 (nM) | Reference(s) |
| H3K27me3 Levels | Cellular (Variety of cell lines) | 70 | [5][8] |
Table 2: Cellular Activity of this compound.
| Cell Line | Cancer Type | GI50 | Reference(s) |
| 16 out of 25 NHL cell lines | Non-Hodgkin's Lymphoma | <5 µM | [6] |
Table 3: Anti-proliferative Activity of this compound.
Experimental Protocols
Biochemical EZH2 Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 of inhibitors against the PRC2 complex.[6]
Materials:
-
PRC2 complex (containing EZH2 WT, Y641N mutant, or EZH1)
-
³H-S-Adenosyl-L-methionine (³H-SAM)
-
H3K27me3 activating peptide (e.g., H2N-RKQLATKAAR(Kme3)SAPATGGVKKP-amide)
-
Biotinylated H3 substrate peptide (e.g., H3K27me1 for WT EZH2, H3K27me2 for Y641N mutant EZH2)
-
Assay Buffer: 50 mM Tris (pH 8.5), 1 mM DTT, 0.07 mM Brij-35, 0.1% BSA
-
Stop Solution: 50 mM Tris (pH 8.5), 200 mM EDTA, 2 mM SAH
-
Streptavidin-coated plates (e.g., Flashplates)
-
Scintillation counter (e.g., TopCount Reader)
-
This compound or other test compounds dissolved in DMSO
Procedure:
-
Pre-incubation: In a 384-well plate, pre-incubate the PRC2 complex (e.g., 40 pM for WT EZH2, 80 pM for Y641N mutant EZH2, or 160 pM for EZH1) with ³H-SAM (0.9 µM), H3K27me3 activating peptide (2 µM), and a serial dilution of this compound for 120 minutes in assay buffer. The final DMSO concentration should be kept constant (e.g., 0.8% v/v).
-
Reaction Initiation: Initiate the methyltransferase reaction by adding the biotinylated H3 substrate peptide to a final concentration of 2 µM.
-
Incubation: Allow the reaction to proceed at room temperature for 5 hours.
-
Quenching: Stop the reaction by adding the Stop Solution.
-
Detection: Transfer a portion of the quenched reaction mixture to a streptavidin-coated plate. Incubate overnight to allow the biotinylated peptide to bind.
-
Washing and Reading: Wash the plate to remove unbound radioactivity and read the plate using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by performing a non-linear least squares four-parameter fit of the data.
Cellular H3K27me3 Inhibition Assay
This protocol outlines a method to measure the reduction of cellular H3K27me3 levels upon inhibitor treatment.
Materials:
-
Cancer cell lines (e.g., KARPAS-422)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (for normalization)
-
Secondary antibody conjugated to a detectable molecule (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescence plate reader)
-
Western blot apparatus or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified period (e.g., 4-8 days).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Detection Method (Western Blot): a. Separate protein lysates by SDS-PAGE and transfer to a membrane. b. Probe the membrane with anti-H3K27me3 and anti-total H3 antibodies. c. Incubate with the appropriate secondary antibody. d. Visualize the bands using a suitable detection reagent. e. Quantify band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Data Analysis: Determine the EC50 value, the concentration at which a 50% reduction in the normalized H3K27me3 signal is observed.
Cell Viability/Proliferation Assay
This protocol describes a method to assess the effect of EZH2 inhibition on cell growth.[6]
Materials:
-
NHL cell lines (e.g., KARPAS-422)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate.
-
Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 4 days).
-
Assay: Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Mandatory Visualizations
Conclusion
This compound is a well-characterized chemical probe for the histone methyltransferase EZH2. Its high potency against both wild-type and mutant forms of EZH2, selectivity over the close homolog EZH1, and demonstrated ability to engage its target in a cellular context make it an invaluable tool for cancer research and drug discovery. The provided data and protocols serve as a guide for researchers to effectively utilize this compound in their studies to further unravel the complex biology of EZH2 and its role in disease. While this compound has limited oral bioavailability, its utility in in vitro and subcutaneous in vivo models is well-documented.[3] For studies requiring oral administration, the successor compound, CPI-1205, may be a more suitable choice.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. xcessbio.com [xcessbio.com]
- 8. apexbt.com [apexbt.com]
- 9. adooq.com [adooq.com]
- 10. universalbiologicals.com [universalbiologicals.com]
CPI-169: A Potent and Selective Inhibitor of Polycomb Repressive Complex 2
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Polycomb repressive complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in cellular differentiation and development by mediating gene silencing.[1][2] The catalytic subunit of PRC2, Enhancer of zeste homolog 2 (EZH2), trimethylates histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin.[3][4] Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma (NHL) and prostate cancer.[3][5][6] This has established EZH2 as a compelling therapeutic target. CPI-169 is a novel, potent, and selective small-molecule inhibitor of EZH2 that has demonstrated significant anti-tumor activity in preclinical models.[7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on PRC2, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of the methyltransferase activity of EZH2.[9] By binding to the SAM pocket within the SET domain of EZH2, this compound prevents the transfer of a methyl group from SAM to its histone substrate, H3K27.[10] This leads to a reduction in the levels of H3K27me3, thereby derepressing the expression of PRC2 target genes, which can include tumor suppressors.[3][8] The subsequent reactivation of these silenced genes can trigger cell cycle arrest and apoptosis in cancer cells dependent on aberrant PRC2 activity.[7][8]
Quantitative Efficacy of this compound
The potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data on the inhibitory activity of this compound against PRC2 and its cellular effects.
| Target | IC50 (nM) | Assay Type |
| Wild-Type EZH2 | 0.24[10][11][12][13] | Histone Methyltransferase (HMT) Assay |
| EZH2 (Y641N mutant) | 0.51[10][11][12][13] | Histone Methyltransferase (HMT) Assay |
| EZH1 | 6.1[10][11][12][13] | Histone Methyltransferase (HMT) Assay |
| PRC2 Complex | <1[7][8][14] | HMT Assay |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type and mutant EZH2, as well as the related EZH1 enzyme.
| Parameter | Value | Cell Line | Assay Type |
| EC50 for H3K27me3 reduction | 70 nM[7][8][13][14] | Various | Cellular Assay |
| GI50 in NHL cell lines | <5 µM[11] | 16 out of 25 NHL cell lines | Cell Proliferation Assay (CellTiter-Glo) |
Table 2: Cellular Activity of this compound. This table presents the half-maximal effective concentration (EC50) for the reduction of the epigenetic mark H3K27me3 and the half-maximal growth inhibition (GI50) in non-Hodgkin's lymphoma (NHL) cell lines.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits PRC2 and its downstream effects on gene expression and cellular processes.
Caption: Mechanism of this compound inhibition of PRC2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on PRC2.
Histone Methyltransferase (HMT) Assay
This biochemical assay is used to determine the in vitro potency of this compound against the methyltransferase activity of PRC2.
Principle: The assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (³H-SAM) onto a histone H3 peptide substrate by the PRC2 enzyme complex.
Materials:
-
PRC2 complex (containing EZH1, wild-type EZH2, or Y641N mutant EZH2)
-
³H-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Biotinylated H3 substrate peptides (e.g., H3K27me1 for wild-type EZH2, H3K27me2 for Y641N mutant EZH2)
-
H3K27me3 activating peptide
-
This compound
-
Assay Buffer: 50 mM Tris (pH 8.5), 1 mM DTT, 0.07 mM Brij-35, 0.1% BSA
-
STOP Solution: 50 mM Tris (pH 8.5), 200 mM EDTA, 2 mM SAH
-
Streptavidin Flashplates
-
TopCount Reader
Procedure:
-
Pre-incubate the PRC2 enzyme (40 pM for wild-type EZH2, 80 pM for Y641N mutant EZH2, or 160 pM for EZH1) with ³H-SAM (0.9 µM), H3K27me3 activating peptide (2 µM), and varying concentrations of this compound (10-point dose-response) for 120 minutes in a 384-well plate.[11] The final DMSO concentration should be kept at 0.8%.[11]
-
Initiate the reaction by adding the biotinylated H3 substrate peptide (2 µM).[11]
-
Incubate the reaction mixture at room temperature for 5 hours.[11]
-
Stop the reaction by adding the STOP solution.[11]
-
Transfer the quenched solution to a Streptavidin Flashplate and incubate overnight.[11]
-
Wash the plates and measure the incorporated radioactivity using a TopCount Reader.[11]
-
Calculate IC50 values using a non-linear least-squares four-parameter fit.[11]
Caption: Workflow for the Histone Methyltransferase (HMT) Assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This cellular assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
Principle: The assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
NHL cell lines (e.g., KARPAS-422)
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled multi-well plates
-
Luminometer (e.g., Envision)
Procedure:
-
Seed cells in opaque-walled 96-well plates at an appropriate density.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 4 days.[11]
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate GI50 values using a suitable software (e.g., GraphPad Prism).[11]
Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
In Vivo Efficacy
In vivo studies using mouse xenograft models of NHL have demonstrated the anti-tumor activity of this compound.
-
Model: KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft in mice.[7][8]
-
Dosing: Subcutaneous administration of this compound at doses up to 200 mg/kg twice daily (BID).[7][8][13]
-
Results: Treatment with this compound led to a dose-dependent tumor growth inhibition.[7][8] The highest dose of 200 mg/kg BID resulted in complete tumor regression.[7][8] The anti-tumor effect was associated with a reduction in the pharmacodynamic marker H3K27me3 in the tumor tissue.[7][8] Importantly, this compound was well-tolerated in mice, with no observed toxic effects or body weight loss.[7][13]
Conclusion
This compound is a highly potent and selective inhibitor of the EZH2 component of the PRC2 complex. It effectively reduces H3K27 trimethylation, leading to the reactivation of silenced genes and subsequent cell cycle arrest and apoptosis in cancer cells. Preclinical data demonstrate its significant anti-tumor efficacy in models of non-Hodgkin's lymphoma. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other PRC2 inhibitors in both academic and industrial research settings. The promising preclinical profile of this compound has paved the way for the development of orally bioavailable analogs, such as CPI-1205 (lirametostat), which have advanced into clinical trials for various malignancies.[3][9]
References
- 1. Structure, mechanism, and regulation of polycomb-repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Small Molecule Approaches for Targeting the Polycomb Repressive Complex 2 (PRC2) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
- 13. xcessbio.com [xcessbio.com]
- 14. aacrjournals.org [aacrjournals.org]
CPI-169: A Technical Guide to its Histone Methyltransferase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of CPI-169, a potent small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to this compound and its Target
This compound is a highly potent and selective inhibitor of EZH2, a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a critical epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound exerts its effects by competing with the cofactor S-adenosyl-L-methionine (SAM), thereby inhibiting the methyltransferase activity of EZH2.
Quantitative Selectivity Profile
This compound demonstrates high potency against both wild-type and mutant forms of EZH2, as well as significant selectivity over its close homolog, EZH1. The following table summarizes the in vitro inhibitory activity of this compound.
| Target | IC50 (nM) |
| EZH2 (Wild-Type) | 0.24 |
| EZH2 (Y641N Mutant) | 0.51 |
| EZH1 | 6.1 |
| Data sourced from multiple suppliers and publications.[1][2][3][4] |
While comprehensive quantitative data for this compound against a broad panel of histone methyltransferases (HMTs) is not publicly available in a single source, its orally bioavailable analog, CPI-1205, has been reported to exhibit selectivity when tested against 30 other histone and DNA methyltransferases.[5][6] This suggests a favorable selectivity profile for the chemical scaffold.
To illustrate a typical selectivity screen for an EZH2 inhibitor, the table below presents data for GSK343, another potent and selective EZH2 inhibitor, against a panel of SAM-dependent methyltransferases. This provides a relevant example of the expected selectivity for a compound like this compound.
Representative Selectivity Panel Data for an EZH2 Inhibitor (GSK343)
| Methyltransferase | IC50 (nM) |
| EZH2 | 4 |
| EZH1 | 240 |
| G9a | >50,000 |
| SETD7 | >50,000 |
| SETD8 | >50,000 |
| SUV39H1 | >50,000 |
| PRMT1 | >50,000 |
| CARM1 (PRMT4) | >50,000 |
| DNMT1 | >50,000 |
| This table is representative and shows data for GSK343, not this compound.[5] |
In cellular assays, this compound effectively reduces the levels of H3K27me3 with a half-maximal effective concentration (EC50) of 70 nM.[1][7][8]
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity profile.
In Vitro Histone Methyltransferase (HMT) Radiometric Assay
This biochemical assay is the gold standard for determining the potency and selectivity of HMT inhibitors.
Objective: To determine the IC50 values of this compound against a panel of histone methyltransferases.
Materials:
-
Recombinant human HMT enzymes (EZH2/PRC2 complex, EZH1, and a panel of other HMTs)
-
Histone or peptide substrates specific to each HMT
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound, serially diluted in DMSO
-
Trichloroacetic acid (TCA)
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the HMT enzyme and its corresponding substrate to their final concentrations in the assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the HMT enzyme, substrate, and this compound (or DMSO vehicle control).
-
Incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Methylation Reaction: Initiate the methylation reaction by adding a mixture of [³H]-SAM and unlabeled SAM. Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Reaction Quenching: Stop the reaction by adding TCA.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The histone/peptide substrate will bind to the filter, while unincorporated [³H]-SAM will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove all unbound [³H]-SAM.
-
Scintillation Counting: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular H3K27me3 Western Blot Assay
This assay measures the ability of this compound to inhibit EZH2 activity within a cellular context by quantifying the levels of the H3K27me3 mark.
Objective: To determine the EC50 of this compound for the reduction of cellular H3K27me3 levels.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-H3K27me3 and rabbit anti-total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for a specified duration (e.g., 72-96 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 to serve as a loading control.
-
Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal. Calculate the percent reduction in H3K27me3 for each this compound concentration relative to the DMSO control. Determine the EC50 value using a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
This compound stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound or a DMSO vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for a prolonged period (e.g., 6-10 days), as the effects of EZH2 inhibition on cell proliferation can be delayed.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO control. Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of the histone methyltransferase EZH2. Its sub-nanomolar potency against both wild-type and mutant EZH2, coupled with significant selectivity over EZH1, underscores its potential as a targeted therapeutic agent. While a comprehensive selectivity screen against a wide array of methyltransferases is not publicly detailed, data from analogous compounds suggest a favorable off-target profile. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel EZH2 inhibitors.
References
- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Constellation Pharmaceuticals Presents Phase 1 Data for [globenewswire.com]
CPI-169: A Technical Guide to its Mechanism and Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-169 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, particularly non-Hodgkin's lymphomas. By inhibiting EZH2, this compound leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark. This, in turn, results in the reactivation of silenced tumor suppressor genes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression, and detailed experimental protocols for its study.
Introduction to this compound and EZH2 Inhibition
Enhancer of Zeste Homolog 2 (EZH2) is a critical enzyme in epigenetic regulation. As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3). This epigenetic modification is a hallmark of transcriptionally silent chromatin, and aberrant EZH2 activity can lead to the silencing of tumor suppressor genes, driving cancer progression.
This compound is a novel and potent inhibitor of EZH2. It is a small molecule that selectively targets the enzymatic activity of EZH2, thereby preventing the methylation of H3K27. This mode of action makes this compound a promising therapeutic agent for cancers with EZH2 gain-of-function mutations or those dependent on EZH2 activity.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound and other relevant EZH2 inhibitors.
| Parameter | Value | Enzyme/Complex | Reference |
| IC₅₀ | <1 nM | PRC2 | [1][2][3] |
| IC₅₀ | 0.24 nM | EZH2 (Wild-Type) | [4][5][6] |
| IC₅₀ | 0.51 nM | EZH2 (Y641N Mutant) | [4][5][6] |
| IC₅₀ | 6.1 nM | EZH1 | [4][5] |
Table 1: In Vitro Inhibitory Activity of this compound. IC₅₀ (half-maximal inhibitory concentration) values demonstrate the high potency of this compound against the PRC2 complex and both wild-type and mutant forms of EZH2. Its selectivity for EZH2 over the closely related EZH1 is also notable.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ | 70 nM | Various | [1][2][3] |
Table 2: Cellular Activity of this compound. EC₅₀ (half-maximal effective concentration) for the reduction of cellular H3K27me3 levels indicates the potent activity of this compound within a cellular context.
Mechanism of Action and Impact on Gene Expression
The primary mechanism of action of this compound is the direct inhibition of the methyltransferase activity of EZH2. This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of genes previously silenced by PRC2.
While specific, comprehensive gene expression profiling data for this compound is not publicly available, studies on other potent and selective EZH2 inhibitors like GSK126 provide a strong indication of the expected effects. Inhibition of EZH2 in cancer cell lines, particularly those with EZH2 mutations, leads to the upregulation of a significant number of genes. These are often tumor suppressor genes involved in critical cellular processes.
General Effects of EZH2 Inhibition on Gene Expression:
-
Reactivation of Tumor Suppressor Genes: EZH2 inhibition leads to the de-repression of key tumor suppressor genes that are frequently silenced in cancer.
-
Induction of Cell Cycle Arrest: Upregulation of cell cycle inhibitors, such as CDKN1A (p21) and CDKN2A/B (p16/p15), is a common consequence of EZH2 inhibition.
-
Promotion of Apoptosis: The expression of pro-apoptotic genes can be increased, contributing to programmed cell death in cancer cells.
-
Cellular Differentiation: EZH2 plays a role in maintaining a dedifferentiated state. Its inhibition can promote cellular differentiation.
| Gene | Cancer Type | EZH2 Inhibitor | Observed Effect |
| CDKN2A, CDKN2B | Mantle Cell Lymphoma | GSK126 | Upregulation |
Table 3: Examples of Genes Upregulated by EZH2 Inhibition. This table provides examples of tumor suppressor genes that are known to be upregulated following treatment with a potent EZH2 inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422 for EZH2 mutant lymphoma)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo reagent
-
Plate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
After 24 hours, treat cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot for H3K27me3
Objective: To assess the effect of this compound on global H3K27me3 levels.
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse treated and control cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Gene Expression Analysis (Quantitative PCR)
Objective: To measure the change in expression of specific target genes following this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Calculate the relative gene expression changes using the ΔΔCt method.
Conclusion
This compound is a potent and selective EZH2 inhibitor with significant potential in the treatment of various cancers, particularly those with dysregulated EZH2 activity. Its mechanism of action, centered on the reduction of H3K27me3 and subsequent reactivation of tumor suppressor genes, provides a clear rationale for its anti-cancer effects. While specific gene expression profiles for this compound are not yet widely available, the well-documented effects of other EZH2 inhibitors offer a strong framework for understanding its downstream transcriptional impact. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological effects of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Gene expression profiling of EZH2 mutant and wild type DLBCL cell lines treated with EZH2 inhibitor [datacatalog.mskcc.org]
The Potent EZH2 Inhibitor CPI-169: A Technical Overview for Lymphoma and Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Through the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a pivotal role in gene silencing, which is essential for normal development and cellular differentiation.[1][2] However, dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a key driver in the pathogenesis of various malignancies, particularly B-cell lymphomas originating from the germinal center, such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[2][3][4][5] This has positioned EZH2 as a compelling therapeutic target for oncology drug development.
CPI-169, a novel indole-based small molecule, is a potent and highly selective inhibitor of EZH2.[6][7] Developed by Constellation Pharmaceuticals, this compound has demonstrated significant preclinical anti-tumor activity in various cancer models, most notably in EZH2-mutant lymphomas.[6][7] While its limited oral bioavailability led to the development of its successor, CPI-1205, the preclinical data for this compound provide a strong rationale for targeting the EZH2 pathway and offer valuable insights into the therapeutic potential of this class of inhibitors.[7][8] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound in lymphoma and other cancer models.
Mechanism of Action
This compound is an S-adenosyl-methionine (SAM)-competitive inhibitor that binds to the SET domain of EZH2, thereby blocking its methyltransferase activity.[9] This inhibition leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes.[9] The downstream effects of EZH2 inhibition by this compound include the induction of cell cycle arrest and apoptosis in cancer cells.[6][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity and preclinical efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| Wild-Type EZH2 | Biochemical | 0.24 nM | [10] |
| EZH2 Y641N Mutant | Biochemical | 0.51 nM | [10] |
| EZH1 | Biochemical | 6.1 nM | [10] |
| Cellular H3K27me3 Levels | Cell-based | EC50 = 70 nM | [6] |
Table 2: Preclinical Efficacy of this compound in KARPAS-422 Lymphoma Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| This compound | 200 mg/kg, s.c., BID | Dose-dependent | Complete tumor regression | [6] |
| This compound (suboptimal dose) + CHOP (single dose) | 100 mg/kg, s.c., BID | Synergistic | Rapid and sustained tumor regression |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Biochemical Assay for EZH2 Inhibitory Activity
This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2.
Materials:
-
Recombinant PRC2 complex (wild-type or mutant)
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, PRC2 enzyme, and histone H3 peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a high concentration of non-radiolabeled SAM.
-
Transfer the reaction mixture to a filter plate to capture the methylated histone peptides.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cell-Based Assay for H3K27me3 Reduction
This protocol outlines the use of a Western blot to assess the effect of this compound on global H3K27me3 levels in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-H3K27me3 and anti-Total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies against H3K27me3 and total H3 (as a loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of this compound on cancer cell proliferation.[1][11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.[12]
-
Treat the cells with a serial dilution of this compound or vehicle control.[12]
-
Incubate the plate for a specified period (e.g., 6 days), refreshing the media with the compound as needed.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate reader.[12]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
KARPAS-422 Lymphoma Xenograft Model
This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.[9]
Materials:
-
KARPAS-422 human lymphoma cell line
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Matrigel
-
This compound formulation for subcutaneous injection
-
Vehicle control
-
Calipers
Procedure:
-
Harvest KARPAS-422 cells and resuspend them in a mixture of sterile PBS and Matrigel.[9]
-
Subcutaneously inject the cell suspension into the flank of the mice.[9]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.[9]
-
Administer this compound (e.g., 200 mg/kg, subcutaneously, twice daily) or vehicle control to the respective groups.[6][9]
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.[9]
-
Monitor the body weight of the mice as an indicator of toxicity.[9]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[9]
Immunohistochemistry (IHC) for Pharmacodynamic Markers
This protocol describes the IHC staining of tumor tissues from the xenograft model to assess the in vivo effects of this compound on H3K27me3, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).[15][16][17]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies (anti-H3K27me3, anti-Ki-67, anti-cleaved caspase-3)
-
Appropriate secondary antibodies and detection reagents (e.g., DAB chromogen)
-
Antigen retrieval solution (e.g., citrate buffer)
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.[16][17]
-
Perform antigen retrieval by heating the slides in the appropriate buffer.[16][17]
-
Block endogenous peroxidase activity and non-specific binding sites.[16][17]
-
Incubate the sections with the primary antibodies overnight at 4°C.[16]
-
Wash the slides and incubate with the corresponding secondary antibodies.[16]
-
Develop the signal using a chromogen such as DAB and counterstain with hematoxylin.[17]
-
Dehydrate and mount the slides.
-
Capture images using a microscope and perform a quantitative analysis of the staining intensity and the percentage of positive cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the EZH2 signaling pathway in germinal center B-cell lymphoma and a typical experimental workflow for evaluating an EZH2 inhibitor like this compound.
Conclusion
This compound is a potent and selective EZH2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of lymphoma, particularly those with EZH2 mutations. The comprehensive preclinical data package, including detailed in vitro and in vivo studies, has established a strong foundation for the clinical development of EZH2 inhibitors. While this compound itself did not advance to later-stage clinical trials due to its limited oral bioavailability, the insights gained from its preclinical evaluation have been instrumental in the development of next-generation, orally bioavailable EZH2 inhibitors like CPI-1205. The synergistic effects observed with standard-of-care chemotherapy further highlight the potential of EZH2 inhibition as a key component of combination therapy regimens for lymphoma and other cancers. This technical guide provides a valuable resource for researchers and drug development professionals working on epigenetic therapies and the continued exploration of the EZH2 pathway in oncology.
References
- 1. ch.promega.com [ch.promega.com]
- 2. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Germinal center dysregulation by histone methyltransferase EZH2 promotes lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 15. biocare.net [biocare.net]
- 16. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 17. sysy-histosure.com [sysy-histosure.com]
Methodological & Application
Application Notes and Protocols for CPI-169, a Potent EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-169 is a highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting the methyltransferase activity of EZH2, this compound leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] This activity results in the de-repression of tumor suppressor genes, subsequently inducing cell cycle arrest and apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for the cell-based assays involving this compound, including cell culture, viability assays, and target engagement studies.
Mechanism of Action
This compound targets the PRC2 complex, a key regulator of gene expression. EZH2, as the catalytic core of PRC2, is responsible for the trimethylation of H3K27.[1][3] This epigenetic mark is crucial for maintaining a condensed chromatin state, leading to the silencing of target genes. Many of these target genes are tumor suppressors that regulate critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[3] In several cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression.[1] this compound acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, preventing the transfer of methyl groups to H3K27.[2] This leads to a global decrease in H3K27me3 levels, reactivation of tumor suppressor gene expression, and subsequent anti-proliferative effects in cancer cells.
Signaling Pathway
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 methylation.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 (PRC2 catalytic activity) | - | < 1 nM | [1] |
| EC50 (cellular H3K27me3 reduction) | - | 70 nM | [1] |
| GI50 (Cell Proliferation) | KARPAS-422 | Varies (dependent on residence time) | [4] |
| IC50 (EZH2 WT) | - | 0.24 nM | [2] |
| IC50 (EZH2 Y641N) | - | 0.51 nM | [2] |
| IC50 (EZH1) | - | 6.1 nM | [2] |
Experimental Protocols
General Cell Culture Protocol for this compound Treatment
This protocol provides a general guideline for treating adherent or suspension cancer cell lines with this compound. Specific cell lines, such as the diffuse large B-cell lymphoma line KARPAS-422 or the hepatocellular carcinoma line SMMC-7721, have been used in studies with this compound.[1][5] Optimization of seeding density and treatment duration is recommended for each cell line.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422, HeLa, SMMC-7721)
-
Complete cell culture medium (appropriate for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks, plates, or dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will allow for logarithmic growth throughout the experiment. Allow cells to attach overnight.
-
For suspension cells, seed at a density appropriate for the experiment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to the desired final concentrations. Include a DMSO-only control.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours). Continuous exposure for up to 10 days may be necessary to induce apoptosis.[1]
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream assays such as cell viability, western blotting, or apoptosis assays.
-
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Following the treatment period with this compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Western Blot for H3K27me3
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K27me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Experimental Workflow
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: CPI-169 In Vivo Dosage for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-169 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[1] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in EZH2-mutant lymphomas.[1][2] These application notes provide detailed information on the in vivo dosage and administration of this compound in mouse models, along with relevant experimental protocols and pathway diagrams to guide preclinical research.
Data Presentation
In Vivo Efficacy of this compound in KARPAS-422 DLBCL Xenograft Model
| Parameter | Details | Reference |
| Cell Line | KARPAS-422 (Human Diffuse Large B-cell Lymphoma, EZH2 mutant) | [1][2] |
| Mouse Strain | Immunodeficient (e.g., NOD-SCID, NSG, or nude mice) | [1] |
| Tumor Implantation | Subcutaneous injection of 5 x 10⁶ KARPAS-422 cells in Matrigel | [1] |
| Treatment Initiation | When tumors reach a volume of 100-200 mm³ | |
| This compound Monotherapy Dosage | 200 mg/kg (mpk) | [1][2] |
| This compound Monotherapy Administration | Subcutaneous (s.c.), twice daily (BID) | [1][2] |
| This compound Combination Dosage (with CHOP) | 100 mg/kg (mpk) | [2][3] |
| This compound Combination Administration | Subcutaneous (s.c.), twice daily (BID) | [2][3] |
| Observed Effects | Dose-proportional tumor growth inhibition; 200 mpk BID led to complete tumor regression. Synergistic anti-tumor activity with CHOP. | [1][2][3] |
| Pharmacodynamic Marker | Reduction of global H3K27me3 levels in tumor tissue. | [1][2] |
CHOP Regimen for Combination Studies in Mouse Models
| Drug | Dosage | Administration Route | Schedule |
| Cyclophosphamide | 40 mg/kg | Intravenous (i.v.) | Day 1 of cycle |
| Doxorubicin (Hydroxydaunorubicin) | 3.3 mg/kg | Intravenous (i.v.) | Day 1 of cycle |
| Vincristine (Oncovin®) | 0.5 mg/kg | Intravenous (i.v.) | Day 1 of cycle |
| Prednisone | 0.2 mg/kg | Oral (p.o.) | Days 1-5 of cycle |
Signaling Pathways
EZH2 Signaling Pathway in Cancer
Caption: The EZH2 signaling pathway, a key regulator of gene expression in cancer.
Experimental Protocols
Protocol 1: KARPAS-422 Xenograft Mouse Model
1. Cell Culture:
-
Culture KARPAS-422 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 2-3 days to maintain logarithmic growth.
2. Animal Model:
-
Use female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Acclimatize mice for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Harvest KARPAS-422 cells during the exponential growth phase.
-
Wash cells twice with sterile, serum-free phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.
4. Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-200 mm³.
Protocol 2: this compound Formulation and Administration
1. Formulation:
-
Note: The specific vehicle for this compound is not explicitly detailed in the public literature. A common approach for subcutaneous administration of small molecule inhibitors is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle such as a mixture of PEG300, Tween 80, and saline.
-
Suggested Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
This compound Solution Preparation:
-
For a 200 mg/kg dose in a 20g mouse (4 mg dose), prepare a 20 mg/mL stock solution.
-
Dissolve the required amount of this compound powder in the vehicle by vortexing and/or brief sonication.
-
Prepare fresh dosing solutions daily.
-
2. Administration:
-
Administer the this compound solution subcutaneously twice daily (BID), approximately 12 hours apart.
-
The injection volume should be adjusted based on the mouse's body weight (e.g., 10 µL/g body weight).
-
The control group should receive vehicle injections following the same schedule.
Protocol 3: Combination Therapy with CHOP
1. This compound Administration:
-
Administer this compound at a suboptimal dose of 100 mg/kg subcutaneously twice daily.
2. CHOP Administration:
-
On day 1 of the treatment cycle, administer the following intravenously:
-
Cyclophosphamide (40 mg/kg)
-
Doxorubicin (3.3 mg/kg)
-
Vincristine (0.5 mg/kg)
-
-
From day 1 to day 5, administer Prednisone (0.2 mg/kg) orally.
3. Monitoring and Endpoints:
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for H3K27me3), and another portion can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Experimental Workflow
Caption: A logical workflow for a preclinical in vivo study of this compound.
References
Application Notes and Protocols: Preparation of CPI-169 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-169 is a potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[3][5] this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, inducing cell cycle arrest and apoptosis.[3][6] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for in vitro and in vivo research applications.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 528.66 g/mol | [1][6] |
| Molecular Formula | C27H36N4O5S | [2][6] |
| IC50 (EZH2 WT) | 0.24 nM | [1][2] |
| IC50 (EZH2 Y641N) | 0.51 nM | [1][2] |
| IC50 (EZH1) | 6.1 nM | [1][2] |
| Cellular EC50 (H3K27me3 reduction) | 70 nM | [3][6] |
| Solubility in DMSO | ≥26.45 mg/mL to 100 mg/mL (up to 189.15 mM) | [1][6][7] |
| Storage (Lyophilized) | -20°C for up to 36 months | [8] |
| Storage (in DMSO) | -20°C for several months | [6] |
Experimental Protocols
Materials
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies. Adjustments can be made based on experimental requirements.
-
Pre-weighing Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile microcentrifuge tube on the balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.2866 mg of this compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 528.66 g/mol = 5.2866 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of fresh, high-purity DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 5.2866 mg of this compound, add 1 mL of DMSO. It is recommended to use fresh DMSO as moisture can reduce the solubility of this compound.[1]
-
Close the tube tightly.
-
-
Aiding Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming to 37°C or sonication in an ultrasonic bath for a few minutes can aid in dissolution.[6] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage and Handling:
-
Once fully dissolved, the stock solution can be stored at -20°C for several months.[6]
-
For frequent use, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
When preparing working solutions, thaw the stock solution at room temperature and vortex briefly before dilution in the appropriate cell culture medium or buffer. The final DMSO concentration in cell-based assays should be kept low (typically ≤0.8% v/v) to minimize solvent-induced toxicity.[1]
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of EZH2 Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. researchgate.net [researchgate.net]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. raybiotech.com [raybiotech.com]
- 8. adooq.com [adooq.com]
Application Notes: Analysis of H3K27me3 Reduction Using the EZH2 Inhibitor CPI-169 by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[2][4] CPI-169 is a potent, small-molecule inhibitor of EZH2.[5][6] It effectively reduces cellular levels of H3K27me3, leading to cell cycle arrest and apoptosis in various cancer cell lines.[5][7] This document provides detailed protocols for treating cells with this compound and subsequently analyzing the reduction of global H3K27me3 levels via Western blot.
Mechanism of Action this compound selectively inhibits the catalytic activity of EZH2 within the PRC2 complex.[7] By blocking the methyltransferase function of EZH2, this compound prevents the trimethylation of H3K27. This leads to a global decrease in the repressive H3K27me3 mark, thereby derepressing tumor suppressor genes and inhibiting cancer cell proliferation.[4][7]
Quantitative Data for this compound
The following table summarizes the inhibitory potency of this compound from in vitro and cellular assays.
| Parameter | Target/Effect | Value | Reference |
| IC₅₀ | PRC2 (EZH2 wild-type) | 0.24 nM | [6][8] |
| IC₅₀ | EZH2 Y641N mutant | 0.51 nM | [6][8] |
| IC₅₀ | EZH1 | 6.1 nM | [6][8] |
| EC₅₀ | Reduction of cellular H3K27me3 | 70 nM | [5][7][8] |
Experimental Protocols
The following protocols outline the steps for cell treatment, histone extraction, and Western blot analysis to assess the effect of this compound on H3K27me3 levels.
Protocol 1: Cell Culture and Treatment with this compound
This protocol is based on methodologies used for treating cancer cell lines like KARPAS-422 with EZH2 inhibitors.[9][10]
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding : Plate cells (e.g., KARPAS-422 lymphoma cells) at a density that will not reach over-confluence during the treatment period.
-
Treatment :
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 100 nM to 1.5 µM).
-
Include a vehicle-only control (e.g., 0.1% DMSO) to account for solvent effects.
-
Remove the old medium and replace it with the this compound-containing or vehicle control medium.
-
-
Incubation : Incubate the cells for the desired duration. A significant reduction in H3K27me3 may require prolonged treatment (e.g., 4 to 8 days) due to the slow turnover of this histone mark.[9][10] Replenish the medium with fresh compound as needed based on the cell line's growth rate and the compound's stability.
-
Cell Harvesting : After incubation, wash the cells with ice-cold PBS and proceed immediately to histone extraction.
Protocol 2: Histone Extraction (Acid Extraction Method)
Histones are basic proteins and can be effectively isolated using an acid extraction method.[11][12]
-
Cell Lysis : Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Nuclear Isolation : Centrifuge to pellet the nuclei.
-
Acid Extraction : Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours or overnight at 4°C.
-
Protein Precipitation : Centrifuge to remove nuclear debris. Add trichloroacetic acid (TCA) to the supernatant to precipitate the histone proteins. Incubate on ice.
-
Washing : Pellet the histones by centrifugation. Wash the pellet twice with ice-cold acetone to remove residual acid.
-
Solubilization : Air-dry the final pellet and resuspend in sterile water.
-
Quantification : Determine the protein concentration using a BCA or Bradford assay. Store the extracted histones at -80°C.
Protocol 3: Western Blot Analysis of H3K27me3
This protocol is optimized for the detection of small histone proteins.[11][12]
-
Sample Preparation : Mix 15-20 µg of histone extract with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis : Load samples onto a 15% SDS-PAGE gel to ensure good resolution of low molecular weight histone proteins.[11] Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer the separated proteins to a 0.2 µm PVDF membrane, which is recommended for small proteins.[11] Confirm transfer efficiency with Ponceau S staining.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation : Incubate the membrane with a validated anti-H3K27me3 antibody, diluted according to the manufacturer's recommendation. To ensure equal loading, simultaneously probe a separate blot or strip and re-probe the same blot with an antibody against total Histone H3.[9] Incubate overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane three times for 10 minutes each with TBST. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensity for H3K27me3 and normalize it to the corresponding total Histone H3 signal to determine the relative reduction in H3K27me3 levels following this compound treatment.
References
- 1. EZH2 dependent H3K27me3 is involved in epigenetic silencing of ID4 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation [frontiersin.org]
- 4. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xcessbio.com [xcessbio.com]
- 9. researchgate.net [researchgate.net]
- 10. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Histone western blot protocol | Abcam [abcam.com]
Application Notes and Protocols: Utilizing CPI-169 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CPI-169, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), in cell viability assays. This document outlines the mechanism of action of this compound, detailed protocols for assessing its impact on cell viability, and representative data.
Introduction
This compound is a small molecule inhibitor of EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[4][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[6][7] this compound has demonstrated potent and selective inhibition of both wild-type and mutant forms of EZH2, leading to decreased levels of H3K27me3, cell cycle arrest, and apoptosis in various cancer cell lines.[1][2][3][8]
Mechanism of Action: EZH2 Inhibition
EZH2, as part of the PRC2 complex, silences tumor suppressor genes, thereby promoting cell proliferation and survival. By inhibiting EZH2, this compound leads to a decrease in H3K27me3 levels, which in turn reactivates the expression of these silenced tumor suppressor genes. This reactivation can trigger cell cycle arrest and apoptosis, ultimately reducing cancer cell viability. The signaling pathways influenced by EZH2 are complex and include key cancer-related pathways such as Wnt/β-catenin and PI3K/Akt.[9][10]
Figure 1: Simplified diagram of the EZH2 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
| Target | IC50 (nM) |
| EZH2 (Wild-Type) | 0.24[8][11] |
| EZH2 (Y641N Mutant) | 0.51[8][11] |
| EZH1 | 6.1[8][11] |
| Table 1: In vitro inhibitory activity of this compound against EZH2 and EZH1. |
| Parameter | Value | Cell Line |
| Cellular H3K27me3 EC50 | 70 nM[1][3][8] | Variety of cell lines |
| GI50 (Growth Inhibition 50) | <5 µM | 16 out of 25 Non-Hodgkin's Lymphoma (NHL) cell lines |
| Table 2: Cellular activity of this compound. |
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on cell viability using common laboratory methods.
CellTiter-Glo® Luminescent Cell Viability Assay
This is a recommended method for determining the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
This compound
-
Target cancer cell lines (e.g., KARPAS-422)
-
Appropriate cell culture medium and supplements
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 4 days).[11]
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the dose-response curve and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
-
Figure 2: Experimental workflow for the CellTiter-Glo® cell viability assay.
MTT/MTS Tetrazolium Reduction Assay
This colorimetric assay measures the metabolic activity of cells, which reflects the number of viable cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12]
Materials:
-
This compound
-
Target cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well clear flat-bottom plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the CellTiter-Glo® protocol, using a clear 96-well plate.
-
Assay Procedure:
-
Following the treatment period, add 10-20 µL of MTT/MTS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. If using MTS, this step is not necessary as the product is soluble.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50/GI50 value.
-
Logical Relationships in Experimental Design
The successful application of this compound in a cell viability assay relies on a logical experimental design that connects the inhibitor's properties to the expected cellular outcomes.
Conclusion
This compound is a valuable tool for investigating the role of EZH2 in cancer biology. The provided protocols offer a starting point for assessing its effects on cell viability. Researchers should optimize assay conditions, such as cell seeding density and treatment duration, for their specific cell lines and experimental goals. The use of appropriate controls and robust data analysis is crucial for obtaining reliable and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
- 9. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: CPI-169 for Cell Cycle Analysis
Introduction
CPI-169 is a potent and novel small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][3] In various cancers, the dysregulation or mutation of EZH2 leads to the aberrant silencing of tumor suppressor genes, which promotes uncontrolled cell proliferation.[2][3] this compound specifically inhibits the catalytic activity of EZH2, leading to a decrease in global H3K27me3 levels, reactivation of tumor suppressor genes, and subsequent cell cycle arrest and apoptosis in cancer cells. These characteristics make this compound a valuable tool for investigating the role of EZH2 in cell cycle regulation and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound to study its effects on cell proliferation and cell cycle distribution in cancer cell lines.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the reported in vitro potency of this compound. This data is crucial for determining the appropriate concentration range for cell-based assays.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | PRC2 Catalytic Activity | Biochemical Assay | < 1 nM | [1] |
| This compound | EZH2 WT | Biochemical Assay | 0.24 nM | |
| This compound | EZH2 Y641N Mutant | Biochemical Assay | 0.51 nM | [4] |
| This compound | EZH1 | Biochemical Assay | 6.1 nM | [4] |
| This compound | Cellular H3K27me3 Levels | Cell-based Assay | 70 nM |
Representative Effects of EZH2 Inhibition on Cell Cycle Distribution
While specific cell cycle phase distribution data for this compound is not detailed in the provided search results, the following table presents representative data from studies using other EZH2 inhibitors, which are expected to have similar effects. Treatment with EZH2 inhibitors typically leads to an increase in the G0/G1 phase population and a decrease in the S phase population.[5]
| Cell Line | Cancer Type | EZH2 Inhibitor | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| MM.1S | Multiple Myeloma | GSK126 | 1 µM, 6 days | Increased | Decreased | No significant change | [5] |
| KMS-11 | Multiple Myeloma | GSK126 | 1 µM, 6 days | Increased | Decreased | No significant change | [5] |
| KARPAS-422 | DLBCL | This compound | Not specified | Cell Cycle Arrest | Not specified | Not specified | [1] |
Note: DLBCL stands for Diffuse Large B-cell Lymphoma. Data for GSK126 is qualitative ("Increased", "Decreased") as presented in the source material's graphical summary.
Mandatory Visualization
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on the EZH2 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for cell cycle analysis using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in high-quality DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Store stock solution aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of a chosen cancer cell line and is used to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range could be from 1 nM to 10 µM.[6] Include a DMSO-only vehicle control.
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a desired period. For EZH2 inhibitors, long incubation times (e.g., 7 days) are often required to observe anti-proliferative effects, with the compound-containing medium replenished every 3-4 days.[3]
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 5 minutes.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[3]
Protocol 3: Western Blot Analysis of H3K27me3
This protocol confirms the on-target activity of this compound by measuring the reduction in H3K27me3 levels.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) and a DMSO control for a specific duration (e.g., 72-96 hours).[3]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Quantify the protein concentration using a BCA assay.[3][6]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE (a 15% gel is suitable for histones) and transfer them to a PVDF membrane.[3][6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in methylation.[6]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70-80% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that prevents confluence by the end of the experiment. Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a DMSO vehicle control for a relevant time period (e.g., 48, 72, or 96 hours).
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then trypsinize them.
-
Combine the trypsinized cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distributions between treated and control samples.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using CPI-169
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. This application note provides a detailed protocol for performing ChIP experiments to analyze changes in histone modifications, specifically the trimethylation of histone H3 at lysine 27 (H3K27me3), following treatment with CPI-169. This compound is a potent and selective small molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels, a key epigenetic mark associated with transcriptional repression.[1][2]
These protocols are designed for researchers in drug development and related fields to assess the target engagement and pharmacodynamic effects of EZH2 inhibitors like this compound. The inclusion of a spike-in normalization strategy is crucial for accurately quantifying global changes in histone modifications, a common challenge when using inhibitors that cause widespread epigenetic alterations.[4][5][6]
Signaling Pathway of EZH2 and Inhibition by this compound
The PRC2 complex, consisting of core subunits EZH2, SUZ12, and EED, is a key epigenetic regulator.[7][8] EZH2, the catalytic component, transfers a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27.[8] This trimethylation (H3K27me3) serves as a docking site for other repressive complexes, leading to chromatin compaction and gene silencing.[7][8] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant therapeutic target.[9][10] this compound acts as a competitive inhibitor of the SAM binding site on EZH2, preventing the methylation of H3K27 and subsequently leading to the reactivation of tumor suppressor genes.[3]
Experimental Protocols
This section provides a detailed protocol for a ChIP experiment, including cell treatment with this compound and a spike-in normalization strategy for accurate quantification.
I. Cell Culture and this compound Treatment
This initial step is critical for observing the desired effect of the EZH2 inhibitor on H3K27me3 levels.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Complete cell culture medium
-
This compound (or a related EZH2 inhibitor such as CPI-360)
-
DMSO (vehicle control)
-
Tissue culture plates/flasks
Procedure:
-
Culture cells to approximately 80% confluency under standard conditions.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO). A typical concentration for a related inhibitor, CPI-360, is 1.5 µM.[4] Optimal concentration and duration should be determined empirically for your cell line and this compound.
-
Incubate the cells for a sufficient period to observe a significant reduction in global H3K27me3 levels. A treatment duration of 4 to 8 days is often effective.[4][11]
-
Harvest cells for the ChIP procedure.
II. Chromatin Immunoprecipitation with Spike-in Normalization
This protocol is adapted for approximately 1-5 x 107 cells per ChIP reaction.
A. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate on a shaking platform for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature on a shaking platform.
-
Scrape the cells and transfer to a conical tube.
-
Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C at this point.
B. Cell Lysis and Chromatin Sonication
-
Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation at 5,000 rpm for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in a nuclear lysis buffer with protease inhibitors.
-
Sonicate the chromatin to an average fragment size of 200-800 bp. The optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cellular debris. The supernatant contains the sheared chromatin.
C. Immunoprecipitation with Spike-in
-
Quantify the chromatin concentration.
-
For each ChIP reaction, dilute a specific amount of experimental chromatin (e.g., 30 µg) in ChIP dilution buffer.[4]
-
Spike-in Normalization: Add a fixed amount of exogenous chromatin (e.g., from Drosophila melanogaster) and a species-specific antibody (e.g., anti-H2Av) to each experimental sample.[4][5] This will serve as an internal control for normalization.
-
Add the primary antibody specific for H3K27me3. A negative control using a non-specific IgG should be included.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to each reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
D. Washing and Elution
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound material.
-
Perform a final wash with TE buffer.
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and then Proteinase K to remove RNA and proteins.
E. DNA Purification
-
Purify the immunoprecipitated DNA using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a suitable buffer (e.g., TE buffer). The DNA is now ready for downstream analysis such as qPCR or next-generation sequencing.
Experimental Workflow
The following diagram illustrates the key steps in the ChIP-seq protocol with this compound treatment and spike-in normalization.
Data Presentation
The following tables summarize key quantitative parameters for a typical ChIP experiment using an EZH2 inhibitor like this compound.
Table 1: this compound Treatment and Chromatin Preparation
| Parameter | Value | Reference |
| Cell Line | KARPAS-422 | [4] |
| This compound related inhibitor (CPI-360) Concentration | 1.5 µM | [4] |
| Treatment Duration | 4 - 8 days | [4][11] |
| Number of Cells per ChIP | 1-5 x 107 | |
| Chromatin Amount per IP | 30 µg | [4] |
| Spike-in Chromatin | Drosophila melanogaster S2 cells | [4] |
Table 2: Key Reagent Concentrations for ChIP Protocol
| Reagent | Final Concentration |
| Formaldehyde (for cross-linking) | 1% |
| Glycine (for quenching) | 0.125 M |
| H3K27me3 Antibody | Empirically determined |
| Drosophila-specific Antibody (e.g., H2Av) | Empirically determined |
| Protein A/G Beads | ~20 µL of slurry per IP |
| NaCl (for reverse cross-linking) | 0.2 M |
| RNase A | 0.2 mg/mL |
| Proteinase K | 0.2 mg/mL |
Table 3: Example of Expected qPCR Results after CPI-360 Treatment
| Target Gene Promoter | Treatment | % Input (Normalized) | Fold Change (vs. DMSO) | Reference |
| MYT1 (PRC2 target) | DMSO | 1.0 | 1.0 | [4][11] |
| MYT1 (PRC2 target) | CPI-360 | ~0.4 | ~0.4 | [4][11] |
| ACTB (Negative control) | DMSO | <0.1 | - | [12] |
| ACTB (Negative control) | CPI-360 | <0.1 | - | [12] |
Note: The values in Table 3 are illustrative and based on data from experiments with the related EZH2 inhibitor CPI-360.[4][11][12] Actual results may vary depending on the cell line, specific inhibitor, and experimental conditions. The use of a spike-in normalization strategy is essential to accurately quantify the reduction in H3K27me3 occupancy.[4][5][6]
References
- 1. The Importance of Networking: Plant Polycomb Repressive Complex 2 and Its Interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vincibiochem.it [vincibiochem.it]
- 6. ChIP-Seq Spike-In Normalization | SciMed (Asia) Pte Ltd | A Member of PHC Group [scimed.phchd.com]
- 7. PRC2 - Wikipedia [en.wikipedia.org]
- 8. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for CPI-169 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical use of CPI-169, a potent and selective inhibitor of the histone methyltransferase EZH2, in combination with standard chemotherapy agents. The following protocols and data are intended to guide researchers in designing experiments to evaluate the synergistic anti-cancer effects of these combinations.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a key epigenetic regulator that, through its methyltransferase activity, catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma (NHL). This compound is a highly potent small molecule inhibitor of EZH2, with an IC50 of 0.24 nM for wild-type EZH2.[1] Preclinical studies have demonstrated that combining this compound with conventional chemotherapy agents can lead to synergistic anti-tumor activity. This document outlines the available data and experimental protocols for such combination studies.
Data Presentation
In Vitro Synergy Data
The combination of this compound with the BCL-2 inhibitor ABT-199 (Venetoclax) has shown synergistic anti-proliferative effects in the EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line KARPAS-422.[1] While specific IC50 values for the combination are not detailed in the available literature, the synergy has been qualitatively described.[1] Further research is needed to quantify this synergy, for example, by calculating a combination index (CI).
| Cell Line | Cancer Type | Combination Agent | Observed Effect | Quantitative Data |
| KARPAS-422 | Diffuse Large B-Cell Lymphoma (DLBCL) | ABT-199 (Venetoclax) | Synergistic anti-proliferative activity[1] | Not available |
In Vivo Efficacy Data
Preclinical studies in a KARPAS-422 DLBCL xenograft mouse model have demonstrated the potent anti-tumor activity of this compound as a monotherapy and in combination with the CHOP chemotherapy regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone). A suboptimal dose of this compound, when combined with a single dose of CHOP, resulted in complete tumor regression, indicating a strong synergistic effect.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings |
| KARPAS-422 Xenograft | Diffuse Large B-Cell Lymphoma (DLBCL) | This compound (200 mg/kg, s.c., BID) | Complete tumor regression[2] |
| KARPAS-422 Xenograft | Diffuse Large B-Cell Lymphoma (DLBCL) | This compound (100 mg/kg, s.c., BID) + single dose of CHOP | Synergistic anti-tumor effect leading to complete tumor regression[2] |
Experimental Protocols
In Vitro Cell Viability Assay for Combination Studies
This protocol is designed to assess the synergistic anti-proliferative effects of this compound in combination with another chemotherapy agent.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422)
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent of interest (e.g., ABT-199)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a dose-response matrix of the two compounds in the cell culture medium. Include single-agent controls and a vehicle (DMSO) control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the drug combinations or single agents.
-
Incubation: Incubate the plate for a period relevant to the cell line and compounds being tested (e.g., 72-96 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using a reagent such as CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 values for each agent alone and in combination. To quantify synergy, calculate the Combination Index (CI) using software like CalcuSyn or CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Model for Combination Therapy
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapy regimen like CHOP in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid or similar)
-
Cancer cell line for implantation (e.g., KARPAS-422)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for subcutaneous injection
-
CHOP components:
-
Cyclophosphamide
-
Doxorubicin (Hydroxydaunorubicin)
-
Vincristine (Oncovin)
-
Prednisone
-
-
Appropriate vehicles for drug formulation and administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 KARPAS-422 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound monotherapy (e.g., 100 mg/kg, s.c., BID)
-
CHOP regimen monotherapy
-
This compound and CHOP combination therapy
-
-
Drug Administration:
-
This compound: Administer subcutaneously twice daily (BID).
-
CHOP Regimen: A representative single-dose CHOP regimen for a mouse model could be:
-
Cyclophosphamide: 40 mg/kg, intravenous (i.v.)
-
Doxorubicin: 3.3 mg/kg, i.v.
-
Vincristine: 0.5 mg/kg, i.v.
-
Prednisone: 0.2 mg/kg, oral (p.o.), daily for 5 days
-
-
The precise timing of administration for the combination (concurrent or sequential) should be optimized based on the mechanism of action and potential for overlapping toxicities. The available literature on this compound and CHOP does not specify the exact timing.
-
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint: At the end of the study (e.g., due to tumor burden in control groups or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis should be performed to determine the significance of the combination therapy compared to monotherapies.
Visualizations
Signaling Pathway of EZH2 Inhibition and Apoptosis Induction
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for in vivo this compound combination therapy studies.
Logical Relationship of Synergy
References
Application Notes: In Vitro Assay for the EZH2 Inhibitor CPI-169
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 specifically catalyzes the methylation of histone H3 on lysine 27 (H3K27), a key epigenetic modification associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3] CPI-169 is a novel and potent small molecule inhibitor of EZH2.[4] It demonstrates high selectivity and robust inhibition of the catalytic activity of the PRC2 complex.[4] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against EZH2. The described methodology is based on a widely used AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format, which offers a sensitive, no-wash immunoassay suitable for high-throughput screening.[5][6]
Signaling Pathway of EZH2 and Inhibition by this compound
EZH2 is a core component of the PRC2 complex, which also includes EED, SUZ12, and RbAp48.[7] As the catalytic engine of the complex, EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate histone H3 at lysine 27.[2] This methylation can result in mono-, di-, and tri-methylated H3K27 (H3K27me1, H3K27me2, and H3K27me3). H3K27me3 is a hallmark of transcriptionally silenced chromatin, leading to the repression of target gene expression.[3] this compound acts as a competitive inhibitor of SAM, binding to the EZH2 subunit and preventing the transfer of the methyl group to its histone substrate, thereby inhibiting gene silencing.
Quantitative Data Summary for this compound
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against wild-type EZH2, a common cancer-associated mutant (Y641N), and the related histone methyltransferase EZH1.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | EZH2 (WT) | Biochemical | 0.24 |
| This compound | EZH2 (Y641N) | Biochemical | 0.51 |
| This compound | EZH1 | Biochemical | 6.1 |
Experimental Protocol: In Vitro EZH2 (PRC2) Histone Methyltransferase Assay (AlphaLISA Format)
This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit the methylation of a biotinylated histone H3 (21-44) peptide by the recombinant human PRC2 complex.
Materials and Reagents
-
Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Substrate: Biotinylated Histone H3 (21-44) peptide
-
Methyl Donor: S-adenosyl-L-methionine (SAM)
-
Inhibitor: this compound
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.01% BSA[5]
-
Detection Reagents:
-
AlphaLISA Acceptor beads conjugated to an anti-H3K27me3 antibody
-
Streptavidin-coated Alpha Donor beads
-
-
Plate: White 384-well OptiPlate™
-
Instrumentation: An Alpha-enabled microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. A typical starting concentration is 100 µM.
-
Include a DMSO-only control (vehicle control).
-
-
Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the diluted this compound or DMSO to the appropriate wells.
-
Add 2.5 µL of diluted PRC2 enzyme complex to each well. The final concentration of the enzyme should be determined empirically, but a starting point of 1-5 nM is common.
-
Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Methylation Reaction:
-
Prepare a 2X working solution of the biotinylated Histone H3 peptide and SAM in the assay buffer. Final concentrations in the 10 µL reaction volume should be approximately 100 nM for the peptide and at the Km for SAM (e.g., 3 µM, this may require optimization).[5]
-
Add 5 µL of the peptide/SAM mixture to each well to start the reaction.[5]
-
Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the enzymatic reaction.
-
-
Detection of Methylation:
-
Prepare the detection mix by diluting the AlphaLISA Acceptor beads and Streptavidin Donor beads in the appropriate AlphaLISA buffer.
-
Add 15 µL of the detection mix to each well. This will stop the enzymatic reaction.[5]
-
Cover the plate and incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled microplate reader, measuring the emission at 615 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background)])
-
The background signal is typically from wells with no enzyme.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Conclusion
This document provides a comprehensive protocol for an in vitro biochemical assay to characterize the inhibitory activity of this compound against EZH2. The AlphaLISA format offers a robust and high-throughput compatible method for determining the potency of EZH2 inhibitors. Adherence to this protocol will enable researchers to reliably assess the biochemical activity of this compound and similar compounds in a drug discovery or basic research setting. Optimization of enzyme concentration, substrate concentration, and incubation times may be necessary to achieve optimal assay performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of histone H3K27 trimethylation by an active polycomb repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term CPI-169 Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the long-term effects of CPI-169, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in various cell lines. The provided protocols are intended to serve as a foundation for designing and executing experiments to investigate the time-dependent cellular responses to this compound.
Introduction
This compound is a small molecule inhibitor that targets the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is responsible for the methylation of histone H3 on lysine 27 (H3K27), a modification that leads to transcriptional repression of target genes.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2][3] this compound potently inhibits both wild-type and mutant forms of EZH2.[4][5] Notably, the cellular effects of EZH2 inhibition, such as apoptosis, are often delayed, necessitating long-term treatment protocols to fully elucidate the biological consequences of this compound exposure.[1][2]
Mechanism of Action
This compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to H3K27. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of tumor suppressor genes.[1][2][3] The downstream consequences of sustained EZH2 inhibition by this compound include cell cycle arrest and eventual apoptosis in sensitive cell lines.[1][5][6]
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity based on available preclinical data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (EZH2 WT) | 0.24 nM | Biochemical Assay | [4][5] |
| IC50 (EZH2 Y641N) | 0.51 nM | Biochemical Assay | [4][5] |
| IC50 (EZH1) | 6.1 nM | Biochemical Assay | [4][5] |
| EC50 (H3K27me3 reduction) | 70 nM | Cellular Assay | [1][2][5][6] |
| Cell Line | Assay | Endpoint | IC50/GI50 | Reference |
| KARPAS-422 (EZH2 mutant DLBCL) | Cell Viability | Inhibition of Viability | Dose-dependent | [4] |
| Various Non-Hodgkin's Lymphoma (NHL) Cell Lines (16 out of 25) | Cell Growth | Growth Inhibition | <5 µM | [4] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol is designed to assess the long-term effects of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader (absorbance or fluorescence)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the entire course of the experiment (e.g., 14-21 days). The optimal seeding density should be determined empirically for each cell line.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the dose-response relationship. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions or vehicle control.
-
Long-Term Culture and Maintenance:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Every 2-3 days, perform a partial or full medium change with freshly prepared this compound or vehicle-containing medium. This is crucial to maintain drug concentration and nutrient supply.
-
-
Viability Assessment: At predetermined time points (e.g., day 3, 7, 10, 14), measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the readings to the vehicle control at each time point. Plot the normalized viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition) at each time point.
Caption: Long-Term Cell Viability Workflow.
Protocol 2: Western Blot Analysis of H3K27me3 Levels
This protocol describes the detection of H3K27me3 levels in cell lysates following long-term this compound treatment to confirm target engagement.
Materials:
-
Cell line of interest cultured in 6-well or 10 cm plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for desired durations (e.g., 3, 7, 10 days), with regular media changes as described in Protocol 1.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis in response to long-term this compound treatment, which is expected to occur after approximately 10 days of continuous exposure.[1][2]
Materials:
-
Cell line of interest cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control for an extended period (e.g., 10, 14 days), maintaining the culture as previously described.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the collected cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound treatment compared to the vehicle control.
Concluding Remarks
The provided application notes and protocols offer a framework for investigating the long-term cellular effects of the EZH2 inhibitor this compound. Given the delayed onset of apoptosis following EZH2 inhibition, careful consideration of experimental duration and consistent cell culture maintenance are critical for obtaining reliable and reproducible data. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CPI-169 for H3K27me3 Reduction
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using CPI-169 to reduce Histone H3 Lysine 27 trimethylation (H3K27me3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2's primary function is to catalyze the trimethylation of Histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[2][4][5] By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels, which can reactivate the expression of tumor suppressor genes.[6]
Q2: What are the typical concentrations of this compound used in cell-based assays?
A2: The optimal concentration is cell-line dependent. However, a good starting point for a dose-response experiment is a range from 1 nM to 10 µM.[7] The reported cellular EC50 (the concentration at which 50% of the maximum reduction in H3K27me3 is observed) for this compound is approximately 70 nM.[1][3][6][8]
Q3: How long should I treat my cells with this compound to observe H3K27me3 reduction?
A3: A reduction in global H3K27me3 levels is typically observable within 72 to 96 hours of continuous treatment.[7] However, downstream phenotypic effects, such as apoptosis, may take longer to manifest, sometimes requiring up to 10 days of continuous target engagement.[6] A time-course experiment is recommended to determine the optimal duration for your specific cell line and experimental goals.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid powder and should be stored at -20°C. For experiments, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[7] Gentle warming (37°C for 10 minutes) and/or sonication can aid in dissolution.[1] It is crucial to aliquot the stock solution into single-use vials and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
Troubleshooting Guide
Issue 1: I am not observing a reduction in H3K27me3 levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the EC50 in your specific cell line.[7] Use a known sensitive cell line, such as KARPAS-422, as a positive control.[7] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the optimal treatment time. A reduction in H3K27me3 should be evident by 72-96 hours.[7] |
| Inhibitor Instability | Ensure the stock solution was prepared in anhydrous DMSO and stored correctly in single-use aliquots at -80°C.[7] Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Poor Western Blot Protocol | Verify your histone extraction protocol is efficient. Use a validated primary antibody specific for H3K27me3 at the recommended dilution. Ensure you are loading sufficient protein (e.g., 20 µg) and using an appropriate loading control, such as total Histone H3.[9] |
| Cell Line Insensitivity | Some cell lines are inherently resistant to EZH2 inhibition. This can be due to mutations in downstream pathways like the RB1/E2F axis.[10][11] Confirm the presence and activity of EZH2 in your cell line. |
Issue 2: H3K27me3 is reduced, but I don't see the expected phenotypic effect (e.g., decreased cell viability).
| Possible Cause | Troubleshooting Step |
| Delayed Phenotypic Response | Downstream effects like apoptosis can be significantly delayed, sometimes taking more than 10 days to become apparent. Continue the experiment for a longer duration, replenishing the media with fresh inhibitor every 2-3 days. |
| Non-Canonical EZH2 Functions | EZH2 has functions beyond H3K27 methylation, such as acting as a transcriptional co-activator.[4][12] The phenotype in your cell line may be independent of the canonical PRC2 pathway. Consider investigating these alternative roles. |
| Activation of Bypass Pathways | Cells can develop resistance by activating pro-survival pathways (e.g., PI3K/AKT, MAPK).[12] Profile the activity of these pathways at baseline and after treatment. Combination therapies may be necessary to overcome this resistance.[11] |
Quantitative Data Summary
The following table summarizes the reported potency of this compound from various assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Wild-Type EZH2 | 0.24 nM | [13][14] |
| IC50 | EZH2 (Y641N mutant) | 0.51 nM | [13][14] |
| IC50 | EZH1 | 6.1 nM | [13][14] |
| EC50 | Cellular H3K27me3 Reduction | 70 nM | [1][3][6] |
| GI50 | Non-Hodgkin's Lymphoma (NHL) Cell Lines | < 5 µM (in 16 of 25 lines) | [14] |
Experimental Protocols & Visualizations
PRC2 Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical pathway of the PRC2 complex and the mechanism of inhibition by this compound.
General Protocol: Assessing H3K27me3 Reduction by Western Blot
This protocol provides a general workflow for treating cells with this compound and analyzing the effect on global H3K27me3 levels.
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. A common concentration range to test is 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Aspirate the old medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for your desired time point (a 72-hour incubation is a good starting point).
-
Histone Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer and isolate the nuclei via centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the extracted histones with trichloroacetic acid (TCA).[7]
-
-
Protein Quantification: Resuspend the histone pellet and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[9]
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the H3K27me3 signal to the total H3 signal for each sample.
Experimental Workflow Diagram
References
- 1. apexbt.com [apexbt.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperactivating EZH2 to augment H3K27me3 levels in regulatory T cells enhances immune suppression by driving early effector differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Labchem Catalog [labchem.com.my]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. adooq.com [adooq.com]
- 14. selleckchem.com [selleckchem.com]
Potential off-target effects of CPI-169
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CPI-169, a potent and selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that potently and selectively targets the catalytic activity of EZH2 (Enhancer of Zeste Homolog 2), the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By inhibiting EZH2, this compound prevents the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] This leads to the reactivation of silenced tumor suppressor genes, triggering cell cycle arrest and apoptosis in cancer cells.[1][4]
Q2: How potent and selective is this compound?
This compound demonstrates high potency against both wild-type and mutant forms of EZH2, with significantly lower activity against the related methyltransferase EZH1.[2][3][5][6] This selectivity is crucial for minimizing potential off-target effects related to EZH1 inhibition.
Quantitative Data Summary
| Target | IC50 (nM) | EC50 (nM) |
| EZH2 (Wild-Type) | 0.24[2][3][5][6] | 70 (cellular H3K27me3 reduction)[1][2][4] |
| EZH2 (Y641N Mutant) | 0.51[2][3][5][6] | N/A |
| EZH1 | 6.1[2][3][5][6] | N/A |
EZH2 Canonical Signaling Pathway
Caption: Canonical EZH2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses potential issues and unexpected results during experiments with this compound, with a focus on investigating potential off-target effects.
Q3: My cells show a phenotype that is not consistent with EZH2 inhibition (e.g., rapid apoptosis, unexpected signaling pathway activation). Could this be an off-target effect?
While this compound is highly selective for EZH2 over EZH1, its activity against a broader range of kinases and other methyltransferases has not been extensively published. Unexpected phenotypes could arise from off-target activities. It is crucial to validate that the observed effects are due to on-target EZH2 inhibition.
Recommended Action:
-
Confirm On-Target Activity: Verify that this compound reduces global H3K27me3 levels in your specific cell line at the concentration used. A time-course and dose-response experiment is recommended.
-
Use a Structurally Different EZH2 Inhibitor: Compare the phenotype induced by this compound with that of another potent and selective EZH2 inhibitor from a different chemical class (e.g., GSK126, Tazemetostat).[7] A consistent phenotype across different inhibitors suggests an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of EZH2 to see if the phenotype is reversed.
Q4: How can I proactively screen for potential off-target effects of this compound in my experimental system?
Proactive screening is essential for robust interpretation of results. Two common approaches are kinase profiling and unbiased proteomic analysis.
Recommended Experimental Protocols:
-
Kinase Selectivity Profiling:
-
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
-
Methodology: Submit this compound to a commercial kinase screening service that offers radiometric or fluorescence-based assays against a large panel of recombinant human kinases.[8] This will provide quantitative data (e.g., IC50 or percent inhibition at a specific concentration) on potential off-target kinase interactions.
-
-
Unbiased Proteomics:
-
Objective: To identify changes in the proteome or specific post-translational modifications (like phosphorylation) that are independent of H3K27me3 changes.
-
Methodology: Employ mass spectrometry-based proteomics to compare protein expression profiles or phosphoproteomes of cells treated with a vehicle control versus this compound.[9][10] This can reveal unexpected changes in signaling pathways.
-
Experimental Workflow: Identifying Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Q5: What are some non-canonical signaling pathways that could be affected by EZH2 inhibition?
Beyond its role in the PRC2 complex, EZH2 has non-canonical functions, including the methylation of non-histone proteins and acting as a transcriptional co-activator.[11] Inhibition of EZH2 could therefore impact pathways beyond histone methylation. Potential pathways include:
-
STAT3 Signaling: EZH2 can directly interact with and methylate STAT3, affecting its activity.[12][13]
-
PI3K/Akt/mTOR Pathway: EZH2 has been found to activate this pathway in several cancers.[12][14]
-
Wnt/β-catenin Signaling: EZH2 can regulate this pathway by suppressing inhibitors like Dickkopf1 (DKK1).[12][14]
-
p38 MAPK Signaling: EZH2 has been shown to bind to phosphorylated p38 and regulate the pathway's activation.[15]
Researchers observing effects on these or other pathways should confirm they are mediated by the canonical H3K27me3 mechanism before attributing them to non-canonical or off-target effects of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro EZH2/PRC2 Biochemical Assay
This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of the PRC2 complex.
-
Materials: Recombinant PRC2 complex (containing EZH2, EED, SUZ12), S-adenosyl-L-[3H]-methionine (³H-SAM), biotinylated H3 peptide substrate, this compound, assay buffer, streptavidin-coated plates.[5]
-
Procedure:
-
Pre-incubate the PRC2 complex with serially diluted this compound for 120 minutes in the assay buffer.[5]
-
Add ³H-SAM and the H3 peptide substrate to initiate the reaction.[5]
-
Allow the reaction to proceed for a defined period (e.g., 5 hours) at room temperature.[5]
-
Quench the reaction using a stop solution containing unlabeled SAM or EDTA.[5]
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[5]
-
Protocol 2: Cellular H3K27me3 Quantification by Western Blot
This protocol validates the on-target activity of this compound in a cellular context.
-
Materials: Cell line of interest, this compound, DMSO, cell lysis buffer, primary antibodies (anti-H3K27me3, anti-total Histone H3), HRP-conjugated secondary antibody, ECL reagent.[16][17]
-
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with a dose range of this compound (and a DMSO vehicle control) for 72-96 hours. This long incubation is often required to observe changes in histone methylation due to cell division.[16]
-
Harvest cells and lyse them to extract total protein or histones.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.[16][17]
-
Block the membrane and incubate with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip or use a parallel blot and probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify band intensities to determine the dose-dependent reduction in H3K27me3.
-
Workflow for Cellular On-Target Activity Assay
Caption: A standard workflow for assessing the on-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. xcessbio.com [xcessbio.com]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. amsbio.com [amsbio.com]
- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic analysis of EZH2 downstream target proteins in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomic Analyses Identify a Novel Role for EZH2 in the Initiation of Cancer Cell Drug Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
CPI-169 stability in cell culture media
Welcome to the technical support center for CPI-169. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound in cell culture experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues and ensure the successful application of this potent EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also includes core components like EED and SUZ12.[3][4] The primary function of PRC2 is to catalyze the trimethylation of histone H3 on lysine 27 (H3K27me3), a modification that leads to chromatin compaction and transcriptional repression of target genes.[4][5]
By inhibiting the catalytic activity of EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of silenced genes, including tumor suppressor genes.[4] This can induce cell cycle arrest, apoptosis, and cellular differentiation in cancer cells where PRC2 activity is dysregulated.[2][6]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1] When preparing solutions, it may be necessary to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[2]
| Storage Condition | Form | Duration |
| -20°C | Powder | 3 years[1] |
| -80°C | In Solvent (e.g., DMSO) | 1 year[1] |
| -20°C | In Solvent (e.g., DMSO) | 1 month[1] |
Q3: What are the reported IC50 and EC50 values for this compound?
This compound is a highly potent inhibitor of EZH2. Its inhibitory activity has been characterized in both biochemical and cellular assays.
| Assay Type | Target/Cell Line | IC50/EC50 Value |
| Biochemical IC50 | Wild-Type EZH2 | 0.24 nM[1] |
| Biochemical IC50 | EZH2 Y641N Mutant | 0.51 nM[1] |
| Biochemical IC50 | EZH1 | 6.1 nM[1] |
| Cellular EC50 (H3K27me3 reduction) | Various Cell Lines | 70 nM[2][6] |
Troubleshooting Guides
Problem 1: I am observing inconsistent or lower-than-expected activity of this compound in my cell culture experiments.
Inconsistent results or a loss of potency can stem from several factors related to compound stability and experimental setup.
Possible Causes and Solutions:
-
Compound Degradation:
-
Improper Storage: Ensure that both the powdered compound and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][7]
-
Stability in Media: The stability of small molecules can be affected by components in the cell culture media, such as serum proteins, pH, and reactive chemicals.[7][8][9] The half-life of this compound in your specific media and conditions may be unknown. It is advisable to prepare fresh dilutions of this compound in media for each experiment immediately before use.
-
-
Experimental Variability:
-
Cell Culture Conditions: Ensure consistency in cell seeding density, passage number, and growth phase, as these can significantly impact drug sensitivity.[7] Authenticate cell lines to rule out contamination or genetic drift.[7]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error.[7] Calibrate pipettes regularly and use fresh tips for each dilution step.
-
-
Assay-Specific Issues:
-
Incubation Time: The effects of EZH2 inhibition, such as apoptosis, may require prolonged exposure (e.g., several days) to become apparent.[6] Consider performing time-course experiments to determine the optimal endpoint.[10]
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. cell number). The choice of assay can influence the observed results.[10]
-
Problem 2: How can I determine the stability of this compound in my specific cell culture media?
Since specific stability data for this compound in various cell culture media is not publicly available, you can assess its stability empirically with the following workflow.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
-
Preparation:
-
Prepare a fresh, concentrated stock solution of this compound in DMSO.
-
Prepare your complete cell culture medium (including serum and any other supplements).
-
-
Incubation:
-
Dilute the this compound stock solution to your final working concentration in the complete cell culture medium.
-
Create several aliquots of this solution.
-
Incubate the aliquots in a cell culture incubator (37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 12, 24, 48 hours). A "0 hour" sample will serve as your positive control.
-
-
Activity Assay:
-
At each time point, retrieve an aliquot of the pre-incubated this compound-containing medium.
-
Add this medium to your cells of interest (e.g., a sensitive lymphoma cell line like KARPAS-422).
-
Culture the cells for a predetermined duration sufficient to observe a biological effect (e.g., 72-96 hours for a viability assay or a shorter time for assessing H3K27me3 levels).
-
-
Data Analysis:
-
Measure the desired endpoint (e.g., cell viability via MTS/MTT assay or H3K27me3 levels via Western blot or ELISA).
-
Compare the activity of the this compound that was pre-incubated for various times to the "0 hour" control. A significant decrease in activity over time indicates instability in the media under those conditions.
-
By following these guidelines, researchers can effectively utilize this compound and troubleshoot potential issues related to its stability and activity in cell culture. For further assistance, please consult the original product datasheet and relevant publications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with CPI-169
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers using CPI-169, a potent and selective inhibitor of EZH2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] this compound acts as an S-adenosyl-methionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket of EZH2 and preventing the transfer of a methyl group to its primary substrate, Histone H3 at lysine 27 (H3K27).[3] The primary function of EZH2 is to catalyze the trimethylation of H3K27 (H3K27me3), a histone modification associated with transcriptional repression.[1][2] By inhibiting EZH2, this compound leads to a global decrease in H3K27me3 levels, which in turn leads to the de-repression of EZH2 target genes.[1][2] This can result in cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: After treating my cells with this compound, I'm not observing the expected decrease in cell viability. What are the possible reasons?
Several factors could contribute to a lack of effect on cell viability. Here are some common causes and troubleshooting steps:
-
Insufficient Treatment Duration: The anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[4] It is recommended to perform a time-course experiment, with treatment durations extending from 6 to 14 days, to determine the optimal endpoint for your specific cell line.[4] Remember to replenish the media with fresh this compound every 3-4 days.[4]
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your cells.
-
Cell Line Insensitivity: Not all cell lines are sensitive to EZH2 inhibition. Sensitivity can be influenced by the presence of EZH2 gain-of-function mutations or mutations in members of the SWI/SNF complex. Consider using a known sensitive cell line, such as KARPAS-422, as a positive control in your experiments.
-
Inhibitor Instability: Ensure proper handling and storage of this compound. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
Activation of Bypass Pathways: Cancer cells can develop resistance to EZH2 inhibitors by activating pro-survival signaling pathways, such as the PI3K/AKT or MAPK pathways.[6][7] If you have confirmed target engagement (see Q3), you may need to investigate the activation of these bypass pathways.
Q3: How can I confirm that this compound is engaging its target, EZH2, in my cells?
The most direct way to confirm target engagement is to measure the levels of H3K27me3, the product of EZH2's enzymatic activity. A successful treatment with this compound should lead to a dose- and time-dependent reduction in global H3K27me3 levels. This can be assessed by Western blot. It is crucial to include a loading control, such as total Histone H3, to normalize the H3K27me3 signal.
Q4: I am observing inconsistent results between experiments. What are the potential sources of variability?
Inconsistent results can arise from several experimental variables. Here are some key areas to check for consistency:
-
Compound Preparation: Always prepare fresh dilutions of this compound from a stable stock solution for each experiment. Ensure the DMSO concentration in your final culture medium is consistent across all conditions and does not exceed 0.1%, as higher concentrations can be toxic to cells.[4]
-
Cell Culture Conditions: Maintain consistent cell seeding densities, passage numbers, and growth conditions (e.g., CO2 levels, temperature, humidity). Over-confluent or unhealthy cells can respond differently to treatment.
-
Assay Performance: For plate-based assays, be mindful of the "edge effect," where wells on the perimeter of the plate can have different evaporation rates. Consider filling the outer wells with sterile water or media to minimize this effect.
-
Reagent Quality: Ensure all reagents, including cell culture media, serum, and antibodies for Western blotting, are of high quality and have not expired.
Q5: Are there any known off-target effects of this compound?
While this compound is a highly selective inhibitor of EZH2, it is important to be aware of the potential for off-target effects, which are a possibility with any small molecule inhibitor.[8] EZH2 itself has non-canonical functions that are independent of its methyltransferase activity, such as acting as a transcriptional co-activator.[6] The effects of this compound on these non-canonical roles are an active area of research. If you observe unexpected phenotypes that cannot be explained by the reduction in H3K27me3, it may be worth considering potential off-target effects or impacts on non-canonical EZH2 functions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Notes | Reference |
| IC50 (EZH2 WT) | 0.24 nM | In vitro biochemical assay. | [4][5] |
| IC50 (EZH2 Y641N) | 0.51 nM | In vitro biochemical assay for a common gain-of-function mutant. | [4][5] |
| IC50 (EZH1) | 6.1 nM | Demonstrates selectivity for EZH2 over the related methyltransferase EZH1. | [4][5] |
| EC50 (H3K27me3) | 70 nM | Cellular assay measuring the reduction of H3K27me3 levels. | [1] |
| Solubility (DMSO) | >26.5 mg/mL (approx. 50 mM) | Can be warmed to 37°C or sonicated to aid dissolution. | [9] |
| Storage | Powder at -20°C; Stock solution at -80°C | Aliquot stock solutions to avoid freeze-thaw cycles. | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Allow cells to adhere and resume growth for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.[4] Include a vehicle-only control.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for an extended period, typically 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[4]
-
Change the medium with freshly prepared inhibitor every 3-4 days.[4]
-
On the day of analysis, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for H3K27me3 Reduction
This protocol is used to confirm the on-target activity of this compound by measuring the reduction in H3K27me3 levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% acrylamide is recommended for histone separation)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the desired duration (e.g., 72-96 hours).
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-Total Histone H3 antibody, or run a parallel gel.
-
Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
Visualizations
Caption: EZH2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. adooq.com [adooq.com]
- 6. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
How to prevent CPI-169 precipitation in aqueous solutions
Welcome to the technical support center for CPI-169. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of EZH2 (Enhancer of zeste homolog 2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 27 (H3K27me3).[3][4][5] This methylation leads to transcriptional repression of target genes. In many cancers, including B-cell lymphomas, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes.[3][4][6] this compound inhibits the methyltransferase activity of EZH2, leading to a decrease in H3K27me3 levels, reactivation of tumor suppressor gene expression, and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.[7]
Q2: What are the solubility properties of this compound?
This compound is practically insoluble in water.[1] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] It is crucial to use anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce the solubility of the compound.[2]
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM or higher).[8] To ensure complete dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for a short period.[9] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1]
Q4: I observed precipitation when I diluted my this compound DMSO stock into my aqueous experimental buffer. What is the cause and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.
To prevent this, you should avoid diluting the concentrated DMSO stock directly into your aqueous buffer. Instead, perform serial dilutions of your stock solution in 100% DMSO to get closer to your final desired concentration before adding it to the aqueous medium. When making the final dilution into the aqueous buffer, add the DMSO solution dropwise while gently vortexing or swirling the buffer. Also, ensure that the final concentration of DMSO in your experiment is kept as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts and cytotoxicity.[9]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your aqueous experimental setups.
Step 1: Optimize Your Solution Preparation Technique
The most common cause of precipitation is improper dilution. Follow the recommended protocol for preparing your working solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Objective: To prepare a working solution of this compound in an aqueous buffer with a final DMSO concentration of ≤ 0.5%.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound and dissolve it in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing. If necessary, warm the solution to 37°C or sonicate briefly.
-
Visually confirm that no solid particles are present.
-
-
Perform Intermediate Dilutions in DMSO:
-
Create a series of intermediate dilutions from your 10 mM stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM, you could first prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Add the required volume of the appropriate DMSO intermediate stock to the aqueous buffer to achieve the final desired this compound concentration. For a final DMSO concentration of 0.5%, you would add 5 µL of the DMSO stock to 995 µL of aqueous buffer.
-
Add the DMSO stock dropwise to the buffer while gently vortexing or swirling to ensure rapid and uniform mixing.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Step 2: Characterize the Impact of pH on Solubility
Protocol 2: Assessment of this compound Solubility at Different pH Values
Objective: To determine the relative solubility of this compound in aqueous buffers of varying pH.
Materials:
-
10 mM this compound stock solution in DMSO
-
A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm (for turbidity)
-
Optional: HPLC-UV for quantitative analysis
Procedure:
-
Prepare a Dilution Series in DMSO:
-
In a 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
-
Dilute into Aqueous Buffers:
-
In separate 96-well plates, add a fixed volume of each pH buffer.
-
Transfer a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the buffer plates. The final DMSO concentration should be kept constant (e.g., 1%).
-
-
Incubation and Observation:
-
Incubate the plates at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
-
Turbidity Measurement:
-
Measure the optical density (OD) of each well at 600 nm using a plate reader. An increase in OD indicates light scattering due to precipitation.
-
-
(Optional) Quantitative Analysis by HPLC:
-
Centrifuge the plates to pellet any precipitate.
-
Carefully collect the supernatant from each well.
-
Analyze the concentration of soluble this compound in the supernatant using a validated HPLC-UV method.
-
Data Presentation:
Summarize your findings in a table to easily compare the solubility at different pH values.
| pH of Buffer | Visual Observation (Precipitation) | OD at 600 nm | Soluble this compound Concentration (µM) (Optional) |
| 5.0 | |||
| 6.0 | |||
| 7.4 | |||
| 8.0 |
Visualizing Key Concepts
EZH2 Signaling Pathway in B-Cell Lymphoma
The following diagram illustrates the simplified signaling pathway involving EZH2 in the context of B-cell lymphoma and the mechanism of action of this compound.
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing Precipitation
This workflow diagram provides a logical sequence of steps to troubleshoot and prevent this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EZH2 is required for germinal center formation and somatic EZH2 mutations promote lymphoid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Mutant EZH2 alters the epigenetic network and increases epigenetic heterogeneity in B cell lymphoma | PLOS Biology [journals.plos.org]
- 7. oncoscience.us [oncoscience.us]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing EZH2 Inhibitor Resistance with CPI-169
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CPI-169 to investigate and potentially overcome resistance to EZH2 inhibitors. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its primary mechanism of action is the inhibition of the histone methyltransferase activity of EZH2, which leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] This epigenetic modification is associated with transcriptional repression; therefore, inhibition by this compound can lead to the reactivation of tumor suppressor genes.[2][3]
Q2: What are the common mechanisms of resistance to EZH2 inhibitors?
Resistance to EZH2 inhibitors can arise through two primary mechanisms:
-
Activation of pro-survival signaling pathways: Constitutive activation of pathways such as the PI3K/AKT and MAPK signaling cascades can bypass the effects of EZH2 inhibition and promote cell survival.[4] These pathways can modulate the expression of key apoptosis-regulating proteins.[1][4]
-
Acquired mutations in the EZH2 gene: Mutations in the drug-binding pocket of EZH2 can prevent the inhibitor from binding effectively, thereby rendering the drug inactive.[4]
-
Perturbations in the RB1/E2F cell cycle pathway: Mutations in genes within this pathway can decouple drug-induced differentiation from cell cycle control, allowing tumor cells to evade the G1 arrest typically induced by EZH2 inhibition.[5][6]
Q3: How can this compound be used to address EZH2 inhibitor resistance?
While direct evidence of this compound overcoming specific resistance mutations is still emerging, its high potency may be advantageous.[1][2] For resistance driven by activated signaling pathways, this compound can be used in combination with inhibitors targeting those pathways (e.g., PI3K or MEK inhibitors) to achieve synergistic anti-tumor effects.[4][7]
Q4: What is the potency of this compound?
This compound is a highly potent EZH2 inhibitor. Its inhibitory concentrations are summarized in the table below.
| Target | IC50 (nM) | EC50 (nM) | Cell Line Context |
| PRC2 catalytic activity | < 1 | - | Biochemical Assay |
| EZH2 WT | 0.24 | - | Biochemical Assay[1] |
| EZH2 Y641N | 0.51 | - | Biochemical Assay[1] |
| EZH1 | 6.1 | - | Biochemical Assay[1] |
| Cellular H3K27me3 reduction | - | 70 | Variety of cell lines[2][3] |
Q5: Is this compound suitable for in vivo studies?
Yes, this compound has been successfully used in mouse xenograft models.[3][7] When administered subcutaneously, it is well-tolerated and can lead to significant tumor growth inhibition and even complete tumor regression at effective doses.[2][3]
Troubleshooting Guide
Q1: I am not observing a decrease in global H3K27me3 levels after treating my cells with this compound. What could be the reason?
-
A1: Insufficient Treatment Duration or Concentration: Inhibition of H3K27me3 is a time-dependent process. Ensure that you have treated the cells for a sufficient duration (e.g., at least 48-72 hours) and with an appropriate concentration of this compound (refer to the EC50 values in the table above). A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
A2: Cell Line Insensitivity: While this compound is a potent inhibitor, the cellular context matters. Some cell lines may have intrinsic resistance mechanisms that prevent a robust response.
-
A3: Reagent Quality: Verify the integrity and concentration of your this compound stock solution.
Q2: My cells show an initial response to this compound, but then they seem to recover and resume proliferation. What is happening?
-
A: Development of Acquired Resistance: This is a common phenomenon in cancer therapy. Your cell population may be developing resistance to this compound. To investigate this, you can perform long-term culture experiments with continuous this compound exposure to isolate and characterize resistant clones. Refer to the "Experimental Protocols" section for a general method to generate resistant cell lines.
Q3: I am performing a ChIP-seq experiment to look at changes in H3K27me3 at specific gene promoters after this compound treatment, but the results are noisy. Any suggestions?
-
A: Optimize Treatment and Crosslinking: Ensure optimal reduction of global H3K27me3 levels before starting the ChIP protocol. You may need to optimize the duration and concentration of this compound treatment. Also, ensure your chromatin shearing is consistent and that you are using a validated antibody for H3K27me3.
Experimental Protocols
Protocol 1: Generation of EZH2 Inhibitor-Resistant Cancer Cell Lines
This protocol describes a general method for developing cancer cell lines with acquired resistance to an EZH2 inhibitor like this compound through continuous drug exposure.
-
Parental Cell Line Culture: Begin by culturing the parental cancer cell line in its recommended standard medium.
-
Determine IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Introduce this compound to the culture medium at a concentration equal to the IC50.
-
Monitoring and Dose Escalation: Initially, a significant proportion of cells may die. Monitor the culture closely and maintain the drug concentration until the surviving cells resume proliferation. Once the cells are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Isolation of Resistant Clones: After several months of continuous culture with increasing drug concentrations, you will have a population of resistant cells. You can then isolate single-cell clones for further characterization.
-
Validation of Resistance: Confirm the resistance of the newly generated cell lines by performing a dose-response assay and comparing the IC50 to that of the parental cell line.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of resistance to EZH2 inhibitors.
Caption: Experimental workflow for generating resistant cell lines.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CPI-169 Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the EZH2 inhibitor, CPI-169, in animal studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in animal models?
A1: Publicly available data on the toxicity of this compound is limited. However, a study in mice with lymphoma xenografts reported that this compound administered subcutaneously at 200 mg/kg twice daily was well tolerated, with no observed toxic effects or body weight loss.[1] A product datasheet also states that this dosage in mice did not cause overt adverse effects or affect body weight.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which represses gene expression by methylating histone H3 on lysine 27 (H3K27).[1] By inhibiting EZH2, this compound leads to a decrease in H3K27 trimethylation (H3K27me3), which in turn can reactivate the expression of tumor suppressor genes.[1]
Q3: Are there potential class-related toxicities for EZH2 inhibitors that I should be aware of when using this compound?
A3: Yes, while specific data for this compound is scarce, other EZH2 inhibitors have been associated with certain adverse events in preclinical and clinical studies. These potential class-related toxicities may be important to monitor in your animal studies and could include:
-
Hematological Toxicities: Neutropenia, thrombocytopenia, and anemia have been reported with some EZH2 inhibitors.
-
Liver Toxicity: Elevated liver enzymes have been observed with other drugs in this class.
-
Fever: This has been noted as a possible side effect.
-
Vascular Stiffness: One study on the EZH2 inhibitor GSK126 showed it could induce vascular stiffness in mice.[3]
It is important to note that these are potential toxicities based on the drug class and have not been specifically reported for this compound.
Q4: What are the known off-target effects of this compound?
A4: There is no specific information available in the public domain regarding the off-target effects of this compound. As with any small molecule inhibitor, off-target activities are possible and could contribute to unexpected toxicities.
Troubleshooting Guides
Issue 1: Observed Adverse Events (e.g., weight loss, lethargy, ruffled fur) in study animals.
Possible Cause: The administered dose of this compound may be too high for the specific animal strain, age, or disease model.
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose of this compound or decrease the dosing frequency.
-
Monitor Closely: Increase the frequency of animal monitoring (e.g., daily or twice-daily health checks).
-
Supportive Care: Provide supportive care as recommended by your institution's veterinary staff (e.g., hydration, supplemental nutrition).
-
Blood Collection: If ethically and scientifically permissible, collect a small blood sample to assess for hematological and liver toxicities.
-
Necropsy: If an animal reaches a humane endpoint, perform a full necropsy and histopathological analysis of major organs to identify any potential target organ toxicity.
Issue 2: No observable efficacy at a well-tolerated dose.
Possible Cause: The dose of this compound may be too low, or the dosing regimen may not be optimal for the target engagement in your model.
Troubleshooting Steps:
-
Pharmacodynamic (PD) Analysis: Measure the level of H3K27me3 in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells) to confirm target engagement. A lack of H3K27me3 reduction may indicate insufficient drug exposure.
-
Dose Escalation: If the current dose is well-tolerated and there is no significant target engagement, a cautious dose escalation study may be warranted.
-
Pharmacokinetic (PK) Analysis: If possible, measure the plasma concentration of this compound over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile in your animal model. This can help optimize the dosing schedule.
-
Combination Therapy: Consider combining this compound with other agents. It has been shown to have synergistic effects with the CHOP chemotherapy regimen in a lymphoma model.[1]
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
Objective: To determine the maximum tolerated dose (MTD) and identify potential dose-limiting toxicities of this compound in a specific animal model.
Methodology:
-
Animal Model: Use a small cohort of animals (e.g., 3-5 per group) for each dose level. The animals should be representative of those that will be used in the main efficacy studies (species, strain, age, sex).
-
Dose Selection: Start with a dose known to be well-tolerated (e.g., 100 mg/kg, subcutaneously, twice daily) and escalate in subsequent cohorts (e.g., 200 mg/kg, 400 mg/kg). The dose escalation steps should be based on a recognized methodology (e.g., modified Fibonacci series).
-
Administration: Administer this compound via the intended route for the efficacy studies (e.g., subcutaneous injection).
-
Monitoring:
-
Clinical Observations: Monitor animals at least twice daily for any clinical signs of toxicity, including changes in weight, appetite, behavior, and physical appearance.
-
Body Weight: Record body weight at least three times per week.
-
Clinical Pathology: At the end of the study or if an animal shows signs of significant toxicity, collect blood for complete blood count (CBC) and serum chemistry analysis (focusing on liver enzymes like ALT and AST).
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause greater than 15-20% body weight loss or other signs of severe toxicity.
Protocol 2: Monitoring for Potential Hematological and Liver Toxicity
Objective: To proactively monitor for and manage potential hematological and liver toxicities during a this compound efficacy study.
Methodology:
-
Baseline Blood Collection: Before the first dose of this compound, collect a baseline blood sample from all animals.
-
Interim Blood Monitoring:
-
For studies lasting several weeks, consider collecting blood samples from a subset of animals at intermediate time points (e.g., every 2-3 weeks).
-
If any animal shows clinical signs of toxicity, collect a blood sample for analysis.
-
-
Blood Parameters:
-
Complete Blood Count (CBC): Analyze for changes in white blood cell counts (especially neutrophils), red blood cell counts, and platelet counts.
-
Serum Chemistry: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess liver function.
-
-
Data Analysis: Compare the blood parameters of the this compound-treated groups to the vehicle-treated control group.
-
Response to Abnormalities:
-
Mild to Moderate Changes: Continue dosing with increased monitoring.
-
Severe Changes: Consider dose reduction, temporary cessation of dosing, or euthanasia if humane endpoints are met.
-
Data Presentation
Table 1: Summary of Preclinical Data for this compound
| Parameter | Value | Species | Study Context | Reference |
| Tolerability | Well-tolerated | Mouse | Lymphoma Xenograft | [1] |
| Dose | 200 mg/kg | Mouse | Lymphoma Xenograft | [1] |
| Route of Administration | Subcutaneous | Mouse | Lymphoma Xenograft | [1] |
| Dosing Frequency | Twice Daily (BID) | Mouse | Lymphoma Xenograft | [1] |
| Observed Toxicities | None reported | Mouse | Lymphoma Xenograft | [1] |
| Effect on Body Weight | No effect | Mouse | Lymphoma Xenograft | [1] |
Table 2: Potential Class-Related Toxicities of EZH2 Inhibitors
| Toxicity Type | Potential Manifestation | Monitoring Parameters |
| Hematological | Neutropenia, Thrombocytopenia, Anemia | Complete Blood Count (CBC) |
| Hepatic | Elevated Liver Enzymes | Serum ALT, AST |
| Systemic | Fever | Body Temperature, Clinical Observations |
| Cardiovascular | Vascular Stiffness | Requires specialized techniques |
Visualizations
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex.
References
Technical Support Center: Enhancing the Oral Bioavailability of CPI-169
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with CPI-169 and encountering challenges with its poor oral bioavailability. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to guide formulation and development efforts.
Disclaimer: Specific oral bioavailability data for this compound is not publicly available. The information and protocols provided herein are based on established pharmaceutical principles for improving the bioavailability of poorly soluble compounds and are intended to serve as a guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a highly potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1] It has demonstrated significant anti-tumor activity in preclinical models, particularly in non-Hodgkin's lymphoma.[1] However, this compound is characterized by limited oral bioavailability, which can lead to low and variable drug exposure when administered orally, potentially compromising its therapeutic efficacy in a clinical setting. This limitation prompted the development of a second-generation, orally bioavailable EZH2 inhibitor, CPI-1205.[2]
Q2: What are the likely causes of this compound's poor oral bioavailability?
A2: While specific data is limited, the poor oral bioavailability of this compound is likely attributable to one or more of the following factors common to many orally administered drugs:
-
Poor Aqueous Solubility: this compound is reported to be insoluble in water. For oral absorption to occur, a drug must first dissolve in the gastrointestinal fluids. Poor solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption.
-
Low Permeability: The drug may have difficulty passing through the intestinal cell membranes to enter the bloodstream.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. In the liver, it may be extensively metabolized, reducing the amount of active drug that reaches the rest of the body.
Q3: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?
A3: A variety of formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract and enhance its absorption via lymphatic pathways. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.
-
Salt Formation: For ionizable drugs, forming a salt with improved solubility and dissolution characteristics can be a viable approach.
Troubleshooting Guide: Addressing Poor Oral Bioavailability of this compound in Experiments
This guide provides a structured approach to troubleshooting and improving the oral bioavailability of this compound for your in vivo studies.
Problem: Low and variable plasma concentrations of this compound after oral administration.
Initial Assessment:
-
Confirm Physicochemical Properties: Before extensive formulation work, it is crucial to confirm the basic physicochemical properties of your batch of this compound.
| Property | Expected Result for this compound | Experimental Protocol Reference |
| Aqueous Solubility | Insoluble | Protocol 1 |
| Solubility in Organic Solvents | Soluble in DMSO and Ethanol | Protocol 1 |
| LogP | High (predicted) | Protocol 2 |
| Permeability (e.g., Caco-2) | Moderate to Low (predicted) | Protocol 3 |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving this compound oral bioavailability.
Recommended Formulation Approaches and Experimental Protocols
Based on the likely properties of this compound, the following formulation strategies are recommended for investigation.
1. Amorphous Solid Dispersions (ASDs)
ASDs are a powerful technique for enhancing the solubility of poorly water-soluble drugs. By dispersing this compound in a hydrophilic polymer matrix, the drug is maintained in a high-energy amorphous state, leading to improved dissolution.
Suggested Polymers for Screening:
| Polymer | Type | Key Features |
| PVP K30 | Polyvinylpyrrolidone | Good solubilizer, widely used. |
| HPMC-AS | Hydroxypropyl Methylcellulose Acetate Succinate | pH-dependent solubility, can be used for targeted release. |
| Soluplus® | Polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer | Good solubilizing and stabilizing properties. |
-
Experimental Protocol: Refer to Protocol 4: Preparation and Evaluation of Amorphous Solid Dispersions .
2. Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly improve the solubilization and absorption of lipophilic drugs like this compound.
Suggested Excipients for Screening:
| Component | Example |
| Oil | Capryol™ 90, Labrafil® M 1944 CS |
| Surfactant | Kolliphor® EL, Tween® 80 |
| Co-surfactant/Co-solvent | Transcutol® HP, PEG 400 |
-
Experimental Protocol: Refer to Protocol 5: Development and Characterization of Self-Emulsifying Drug Delivery Systems (SEDDS) .
Detailed Experimental Protocols
Protocol 1: Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in various media.
-
Materials: this compound, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid (SGF) pH 1.2, simulated intestinal fluid (SIF) pH 6.8, DMSO, Ethanol, HPLC system.
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the filtered solution with an appropriate solvent.
-
Quantify the concentration of this compound using a validated HPLC method.
-
Protocol 2: LogP Determination
-
Objective: To determine the octanol-water partition coefficient (LogP) of this compound.
-
Materials: this compound, n-octanol, water, HPLC system.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small aliquot of the stock solution to a vial containing equal volumes of n-octanol and water.
-
Vortex the mixture vigorously for several minutes.
-
Allow the two phases to separate by standing or centrifugation.
-
Carefully sample both the n-octanol and aqueous layers.
-
Quantify the concentration of this compound in each phase by HPLC.
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound using an in vitro Caco-2 cell monolayer model.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), this compound, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability), LC-MS/MS system.
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound solution (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh HBSS. Also, take a sample from the apical side at the end of the experiment.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Protocol 4: Preparation and Evaluation of Amorphous Solid Dispersions (ASDs)
-
Objective: To prepare and characterize ASDs of this compound to improve its dissolution rate.
-
Materials: this compound, selected polymer (e.g., PVP K30, HPMC-AS), organic solvent (e.g., methanol, acetone), spray dryer or rotary evaporator, dissolution testing apparatus, HPLC system.
-
Procedure:
-
Preparation (Solvent Evaporation Method): a. Dissolve both this compound and the polymer in a common volatile organic solvent. b. Remove the solvent using a rotary evaporator or by spray drying. c. Further dry the resulting solid under vacuum to remove residual solvent.
-
Characterization: a. Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak for this compound in the ASD. b. Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the dispersion (absence of sharp diffraction peaks).
-
In Vitro Dissolution Testing: a. Perform dissolution studies on the ASD powder in a relevant medium (e.g., SIF). b. Compare the dissolution profile of the ASD to that of the crystalline this compound. c. Analyze samples at various time points by HPLC.
-
Protocol 5: Development and Characterization of Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Objective: To develop a SEDDS formulation for this compound and evaluate its self-emulsification properties and drug release.
-
Materials: this compound, selected oil, surfactant, and co-surfactant, dissolution testing apparatus, particle size analyzer.
-
Procedure:
-
Formulation Development: a. Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound. b. Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of the excipients. c. Prepare formulations by dissolving this compound in the chosen excipient mixture with gentle stirring and heating if necessary.
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion. b. Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
In Vitro Drug Release: a. Perform drug release studies using a dialysis method or a standard dissolution apparatus. b. Compare the drug release profile from the SEDDS to that of a simple suspension of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of EZH2 inhibition by this compound.
Caption: General experimental workflow for assessing the oral bioavailability of a this compound formulation.
References
Technical Support Center: Enhancing CPI-169 In Vivo Efficacy Through Formulation Strategies
Welcome to the technical support center for CPI-169. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the potent EZH2 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving optimal in vivo efficacy with this compound?
A1: The primary challenge with this compound is its limited oral bioavailability. While it is a highly potent inhibitor of EZH2, its physicochemical properties hinder its absorption when administered orally. This necessitates the use of alternative administration routes or advanced formulation strategies to achieve therapeutic concentrations in vivo.
Q2: How was in vivo efficacy demonstrated in early preclinical studies despite its low oral bioavailability?
A2: Early preclinical studies successfully demonstrated the anti-tumor activity of this compound by utilizing subcutaneous (s.c.) administration. This route bypasses the gastrointestinal tract and first-pass metabolism, allowing for direct systemic exposure.
Q3: What is a standard vehicle for subcutaneous administration of this compound in mice?
A3: A commonly used vehicle for subcutaneous injection of this compound in preclinical mouse models is a mixture of 10% DMSO, 60% PEG 400, and 30% double-distilled water (ddH2O) .
Q4: What kind of efficacy has been observed with subcutaneous administration of this compound?
A4: In a KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft model, subcutaneously administered this compound showed dose-dependent tumor growth inhibition. Notably, a dose of 200 mg/kg administered twice daily (BID) resulted in complete tumor regression.[1][2]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition with subcutaneous administration.
Possible Cause 1: Inadequate Dosing or Formulation Preparation
-
Solution: Ensure accurate preparation of the dosing solution. The solubility of this compound in aqueous solutions is low. The recommended vehicle (10% DMSO, 60% PEG 400, 30% ddH2O) is designed to maintain solubility. Ensure the components are fully dissolved and the solution is homogenous before administration. Verify the final concentration of this compound in the formulation.
Possible Cause 2: Issues with Subcutaneous Injection Technique
-
Solution: Leakage at the injection site can significantly reduce the administered dose. To minimize this, use a small gauge needle (e.g., 27-30G) and inject slowly into a "tent" of skin. Gently massaging the area after injection can help with dispersal. For detailed guidance on subcutaneous injection techniques in mice, refer to established protocols.
Possible Cause 3: Insufficient Dosing Frequency
-
Solution: this compound may have a relatively short half-life. Preclinical studies that demonstrated significant efficacy used a twice-daily (BID) dosing regimen.[1][2] If you are dosing once a day, consider increasing the frequency to maintain therapeutic concentrations of the compound.
Issue 2: Desire to evaluate this compound via oral administration.
Challenge: As previously stated, this compound has limited oral bioavailability. Direct oral gavage of a simple suspension is unlikely to yield significant systemic exposure.
Potential Formulation Strategies to Explore:
While specific, publicly available data on successful oral formulations for this compound is limited, the following strategies are commonly employed for poorly soluble compounds and indole derivatives. These can serve as a starting point for your formulation development efforts.
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
-
-
Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can increase its aqueous solubility and dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption. Nanoparticle formulations of other EZH2 inhibitors have been explored to enhance efficacy and reduce toxicity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50/EC50 |
| PRC2 (Wild-Type EZH2) | Biochemical Assay | < 1 nM |
| H3K27me3 Cellular Levels | Cellular Assay | 70 nM |
Table 2: In Vivo Efficacy of Subcutaneous this compound in KARPAS-422 Xenograft Model
| Dose (s.c.) | Dosing Frequency | Outcome | Reference |
| 100 mg/kg | Twice Daily (BID) | Suboptimal Tumor Growth Inhibition | [1][2] |
| 200 mg/kg | Twice Daily (BID) | Complete Tumor Regression | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile double-distilled water (ddH2O)
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing 10% DMSO, 60% PEG 400, and 30% ddH2O by volume. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 600 µL of PEG 400, and 300 µL of ddH2O.
-
Add the this compound powder to the appropriate volume of the prepared vehicle to achieve the desired final concentration.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
Protect the final formulation from light and store it under appropriate conditions until use.
-
Protocol 2: Subcutaneous Administration in Mice
-
Animal Handling: Acclimatize the mice to the experimental conditions. Handle the animals gently to minimize stress.
-
Injection Site: The loose skin over the dorsal flank is a common site for subcutaneous injections.
-
Procedure:
-
Restrain the mouse appropriately.
-
Use a sterile insulin syringe with a 27-30 gauge needle.
-
Lift the skin at the injection site to form a "tent."
-
Insert the needle at the base of the tent, parallel to the body. Be careful not to puncture through the other side of the skin fold.
-
Slowly inject the formulated this compound.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Caption: this compound inhibits the catalytic activity of EZH2 within the PRC2 complex.
References
Validation & Comparative
Validating CPI-169 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CPI-169, a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in various cancers, making it a key therapeutic target.
This document outlines experimental protocols and presents comparative data for this compound and other EZH2 inhibitors, offering a framework for assessing on-target activity in a cellular context.
Comparative Analysis of EZH2 Inhibitors
The following table summarizes the biochemical potency and cellular activity of this compound and other well-characterized EZH2 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) - EZH2 WT | IC50 (nM) - EZH2 Y641N | IC50 (nM) - EZH1 | Cellular H3K27me3 EC50 (nM) | Reference(s) |
| This compound | EZH2 | 0.24 | 0.51 | 6.1 | 70 | |
| CPI-1205 | EZH2 | 0.4 | 0.2 | 8.8 | 21 | |
| Tazemetostat (EPZ-6438) | EZH2 | 2.5 | 4.5 | 125 | 98 | |
| GSK126 | EZH2 | 9.9 | 2.5 | >1000 | 17 | |
| EI1 | EZH2 | 15 | 13 | ~1350 | Not Reported |
Experimental Validation of Target Engagement
Validating that a compound interacts with its intended target within a cell is a crucial step in drug development. For this compound, this involves demonstrating direct binding to EZH2 and observing the downstream consequences of its inhibition.
Western Blotting for H3K27me3
A primary and direct method to confirm EZH2 target engagement is to measure the levels of its catalytic product, tri-methylated H3K27 (H3K27me3). Inhibition of EZH2 by this compound is expected to lead to a dose- and time-dependent decrease in global H3K27me3 levels.
a. Cell Culture and Treatment:
-
Seed cells of interest (e.g., KARPAS-422, a lymphoma cell line with an EZH2 activating mutation) in 6-well plates at a density that will not exceed 90% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a dose-range of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 48, 72, or 96 hours). Include a vehicle control (e.g., DMSO).
b. Histone Extraction:
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Pellet the cells by centrifugation (e.g., 1500 rpm for 5 minutes at 4°C).
-
Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube and neutralize the acid with 2 M NaOH (approximately 1/5th of the supernatant volume).
c. SDS-PAGE and Western Blotting:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Denature 10-20 µg of histone extract per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 (e.g., Cell Signaling Technology, #9715).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities for H3K27me3 and total Histone H3 using densitometry software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Plot the normalized H3K27me3 levels against the concentration of this compound to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Caption: CETSA workflow for validating this compound and EZH2 engagement.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP-qPCR can be used to assess the occupancy of H3K27me3 at the promoter regions of known EZH2 target genes. A reduction in the H3K27me3 mark at these specific loci following this compound treatment provides further evidence of target engagement.
EZH2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of the PRC2 complex in gene silencing and where this compound acts.
Caption: The PRC2 complex, with its catalytic subunit EZH2, methylates H3K27, leading to gene repression. This compound inhibits EZH2 activity.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for interpreting its biological effects and advancing its development. The methods described in this guide, particularly Western blotting for the downstream pharmacodynamic marker H3K27me3, provide robust approaches to confirm that this compound effectively engages and inhibits its intended target, EZH2. Comparative analysis with other EZH2 inhibitors further aids in characterizing the potency and selectivity of this compound.
A Preclinical Comparative Analysis of EZH2 Inhibitors: CPI-169 versus GSK126
In the landscape of epigenetic drug discovery, Enhancer of Zeste Homolog 2 (EZH2) has emerged as a critical therapeutic target in various cancers, particularly in lymphomas. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). This guide provides a detailed preclinical comparison of two potent EZH2 inhibitors, CPI-169 and GSK126, focusing on their biochemical potency, cellular activity, and in vivo efficacy based on available data.
Mechanism of Action
Both this compound and GSK126 are small molecule inhibitors that target the catalytic SET domain of EZH2. They act as S-adenosylmethionine (SAM)-competitive inhibitors, preventing the transfer of a methyl group to H3K27. This leads to a reduction in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.
A Comparative Analysis of EZH2 Inhibitors: CPI-169 vs. CPI-1205
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent EZH2 inhibitors, CPI-169 and CPI-1205. Both compounds target the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). Inhibition of EZH2 leads to decreased methylation of histone H3 on lysine 27 (H3K27me3), altering gene expression and subsequently inhibiting cancer cell proliferation. This comparison summarizes key preclinical data and highlights the progression from the early-stage compound this compound to the clinically evaluated CPI-1205.
Mechanism of Action
Both this compound and CPI-1205 are small molecule inhibitors that target the catalytic activity of EZH2. By doing so, they prevent the trimethylation of H3K27, a critical epigenetic modification that leads to transcriptional repression of tumor suppressor genes.[1] The inhibition of this process reactivates these silenced genes, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Preclinical Efficacy: A Head-to-Head Look
While no direct comparative studies between this compound and CPI-1205 have been identified in the public domain, analysis of individual preclinical data provides valuable insights into their relative potency and efficacy.
Biochemical and Cellular Potency
The following table summarizes the in vitro potency of this compound and CPI-1205 against EZH2 and the related EZH1 enzyme.
| Compound | Target | IC50 (nM) | EC50 (nM) | Selectivity (EZH1/EZH2) |
| This compound | EZH2 (Wild-Type) | 0.24[2][3][4] | 70[5][6] | ~25x |
| EZH2 (Y641N Mutant) | 0.51[2][3] | - | ||
| EZH1 | 6.1[2][3] | - | ||
| CPI-1205 | EZH2 | 2[1][7] | 32[1] | 26x |
| EZH1 | 52[7] | - |
IC50: Half-maximal inhibitory concentration in biochemical assays. EC50: Half-maximal effective concentration in cellular assays.
This compound demonstrates very high potency against both wild-type and a common mutant form of EZH2 in biochemical assays.[2][3] CPI-1205, while also highly potent, shows a slightly higher IC50 value for EZH2.[1][7] Both compounds exhibit good selectivity for EZH2 over EZH1.
In Vivo Antitumor Activity: Xenograft Studies
Both compounds have been evaluated in xenograft models using the Karpas-422 diffuse large B-cell lymphoma (DLBCL) cell line, which harbors an EZH2 mutation.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings |
| This compound | Mouse | Karpas-422 (DLBCL) | 200 mg/kg, subcutaneously, twice daily | Complete tumor regression at the highest dose.[5][6] |
| CPI-1205 | Mouse | Karpas-422 (DLBCL) | 160 mg/kg, orally, twice daily | Robust antitumor effects.[8] |
It is important to note that CPI-1205 was developed as an orally bioavailable successor to this compound, which had limited oral bioavailability.[9] The ability of CPI-1205 to achieve robust antitumor effects with oral administration represents a significant advancement for clinical development.[8]
Clinical Development
CPI-1205 has progressed to clinical trials, further distinguishing it from the preclinical-stage this compound.
-
NCT02395601: A Phase 1 study evaluating CPI-1205 in patients with B-cell lymphomas.[10][11]
-
NCT03480646 (ProSTAR): A Phase 1b/2 study of CPI-1205 in combination with enzalutamide or abiraterone/prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC).[12][13][14][15] Preliminary results from the ProSTAR trial have shown encouraging clinical activity, with observations of PSA reduction, circulating tumor cell reduction, and RECIST responses.[16]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EZH2 inhibition by this compound and CPI-1205 blocks H3K27 trimethylation.
Caption: Workflow for assessing in vivo efficacy using a xenograft model.
Experimental Protocols
While detailed, step-by-step protocols from the original studies are not fully available, the following methodologies are based on standard practices for the types of experiments cited.
In Vitro EZH2 Inhibition Assay (Biochemical IC50)
A common method for determining the biochemical IC50 of an EZH2 inhibitor involves a radiometric assay. The protocol generally includes incubating the purified PRC2 enzyme with a histone H3 peptide substrate and a radiolabeled methyl donor (S-adenosyl-L-methionine, SAM). The inhibitor (this compound or CPI-1205) is added at varying concentrations. The amount of radioactivity incorporated into the peptide, which corresponds to the enzyme activity, is then measured. The IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.
Cellular H3K27me3 Assay (EC50)
To determine the cellular potency (EC50), cancer cell lines (e.g., Karpas-422) are treated with a range of concentrations of the EZH2 inhibitor for a specified period. Following treatment, cellular histones are extracted and the levels of H3K27me3 are quantified, typically by Western blot or ELISA, and normalized to total histone H3 levels. The EC50 is the concentration of the inhibitor that results in a 50% reduction in the H3K27me3 mark.
Xenograft Tumor Model
-
Cell Culture and Implantation: Karpas-422 cells are cultured under standard conditions. A specific number of cells are then implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment groups (vehicle control and inhibitor-treated groups).
-
Drug Administration: this compound is administered subcutaneously, while CPI-1205 is given orally, typically twice daily.
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly. The study endpoint is reached when tumors in the control group reach a predetermined size, or after a set duration of treatment.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to measure the levels of H3K27me3 to confirm target engagement in vivo.
Conclusion
Both this compound and CPI-1205 are highly potent inhibitors of EZH2. The available data suggests that this compound may have slightly greater potency in biochemical assays. However, the key differentiator is the improved oral bioavailability of CPI-1205, which has enabled its progression into clinical trials for various cancers. The promising early clinical data for CPI-1205 underscores the therapeutic potential of EZH2 inhibition and highlights the successful optimization of a preclinical lead compound into a clinical candidate. Further research and the full publication of clinical trial results will provide a more complete picture of the therapeutic efficacy of CPI-1205.
References
- 1. CPI-1205 |Cas:1621862-70-1 Buy CPI-1205 from ProbeChem, Global Biochemicals Supplier [probechem.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. researchgate.net [researchgate.net]
- 12. ProSTAR: A Study Evaluating CPI-1205 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 13. ProSTAR: A Phase 1b/2 Study of CPI-1205, a Small Molecule Inhibitor of EZH2, Combined with Enzalutamide or Abiraterone/Prednisone in Patients with Metastatic Castration Resistant Prostate Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Facebook [cancer.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to EZH2 Inhibitors: CPI-169 vs. Tazemetostat in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent EZH2 inhibitors, CPI-169 and tazemetostat, based on their performance in preclinical lymphoma cell line studies. The information herein is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to EZH2 Inhibition in Lymphoma
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] In various lymphomas, particularly those of germinal center B-cell origin, dysregulation of EZH2 activity through overexpression or activating mutations is a key oncogenic driver.[2][3] EZH2 inhibitors aim to counteract this by blocking the catalytic activity of EZH2, leading to a reduction in the repressive H3K27me3 mark, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation and survival.[2] This guide focuses on a comparative analysis of two such inhibitors: this compound, developed by Constellation Pharmaceuticals, and tazemetostat (EPZ-6438), developed by Epizyme.
Data Presentation
The following tables summarize the available quantitative data for this compound and tazemetostat from various preclinical studies in lymphoma cell lines. It is important to note that the data for each compound are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | Tazemetostat (EPZ-6438) |
| Target(s) | EZH2 | EZH2 (35-fold selectivity over EZH1) |
| Mechanism of Action | S-adenosyl-methionine (SAM) competitive inhibitor | S-adenosyl-methionine (SAM) competitive inhibitor |
| Biochemical IC50 (PRC2) | < 1 nM[1] | 2.5 nM (Ki)[2] |
| Cellular H3K27me3 Reduction (EC50) | 70 nM[1] | 9 nM[2] |
Table 2: Anti-proliferative Activity in Lymphoma Cell Lines (IC50)
| Cell Line | EZH2 Mutation Status | This compound IC50 | Tazemetostat (EPZ-6438) IC50 (11-day assay) |
| KARPAS-422 | Y641F | Data not specified, but triggers cell cycle arrest and apoptosis[1] | ~10 nM[3] |
| WSU-DLCL2 | Y646F | Not Available | ~100 nM[4] |
| Pfeiffer | A677G | Not Available | ~1 nM[4] |
| SU-DHL-6 | Y641N | Not Available | ~10 nM[3] |
| SU-DHL-10 | Y641S | Not Available | ~10 nM[3] |
| DB | Wild-Type | Not Available | ~1 µM[3] |
| SU-DHL-4 | Wild-Type | Not Available | ~1 µM[3] |
| OCI-Ly1 | Wild-Type | Not Available | >10 µM[3] |
| Toledo | Wild-Type | Not Available | ~7.6 µM[5] |
| Farage | Wild-Type | Not Available | 99 nM[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to evaluate the efficacy of EZH2 inhibitors in lymphoma cell lines.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Lymphoma cell lines
-
Culture medium
-
96-well opaque-walled plates
-
This compound or tazemetostat
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed lymphoma cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the EZH2 inhibitor in culture medium. A vehicle control (DMSO) should be included.
-
Add the diluted compounds to the respective wells and incubate for the desired duration (e.g., 7-14 days). The long incubation period is often necessary to observe the full effect of EZH2 inhibition.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[6][7]
Western Blot for H3K27me3 Levels
This protocol is used to assess the on-target effect of EZH2 inhibitors by measuring the global levels of histone H3 trimethylated at lysine 27.
Materials:
-
Lymphoma cells treated with EZH2 inhibitor or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat lymphoma cells with the EZH2 inhibitor or vehicle for the desired time (e.g., 48-96 hours).
-
Harvest and lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli sample buffer and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.[8][9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[10]
Chromatin Immunoprecipitation (ChIP-seq)
This protocol is a representative method for identifying the genomic regions with altered H3K27me3 marks following treatment with an EZH2 inhibitor.
Materials:
-
Lymphoma cells treated with EZH2 inhibitor or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Treat lymphoma cells with the EZH2 inhibitor or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-H3K27me3 antibody and protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify regions with differential H3K27me3 enrichment between treated and control samples.[11]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and tazemetostat.
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OUH - Protocols [ous-research.no]
- 7. ulab360.com [ulab360.com]
- 8. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Critical Role of Inactive Analogs in EZH2 Research: A Comparative Guide to CPI-169 and its Control Compound
Cambridge, MA – In the pursuit of novel cancer therapeutics, the specific and potent inhibition of histone methyltransferase EZH2 has emerged as a promising strategy. CPI-169, a small molecule inhibitor of EZH2, has demonstrated significant anti-tumor activity in preclinical models.[1][2] However, the rigor and reproducibility of research involving such targeted agents hinge on the use of appropriate controls. This guide provides a comprehensive comparison of this compound with a structurally similar but biochemically inactive analog, herein referred to as this compound-Inactive, underscoring the importance of such controls in validating experimental findings.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
To unequivocally attribute the observed biological effects to the specific inhibition of EZH2, it is imperative to employ a negative control that is structurally analogous to the active compound but lacks its inhibitory activity. This practice helps to distinguish on-target effects from potential off-target activities or non-specific compound effects.
Comparative Performance: this compound vs. This compound-Inactive
Based on structure-activity relationship (SAR) studies of indole-based EZH2 inhibitors, an ideal inactive analog for this compound would possess a modification that ablates its binding to the EZH2 catalytic site while retaining overall structural similarity. For the purpose of this guide, we will consider a hypothetical, yet plausible, inactive analog, "this compound-Inactive," which incorporates a key structural change known to significantly reduce or abolish EZH2 inhibition, such as the modification of the pyridone moiety that is critical for binding.
| Parameter | This compound | This compound-Inactive (Hypothetical) | Reference |
| Target | EZH2/EZH1 | No significant EZH2/EZH1 binding | [3][4] |
| Biochemical IC50 (EZH2 WT) | 0.24 nM | > 10,000 nM | [3] |
| Biochemical IC50 (EZH2 Y641N) | 0.51 nM | > 10,000 nM | [3] |
| Cellular EC50 (H3K27me3 reduction) | 80 nM | No significant reduction | [4] |
| Cell Proliferation Inhibition (e.g., KARPAS-422 cells) | Potent inhibition | No significant inhibition | [1] |
Experimental Protocols
To ensure the robust evaluation of this compound and its inactive control, the following experimental protocols are recommended:
Biochemical EZH2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the EZH2 complex.
-
Principle: A radiometric assay measuring the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by the purified PRC2 complex.
-
Materials: Recombinant human PRC2 complex, biotinylated histone H3 (1-25) peptide, [³H]-SAM, test compounds (this compound, this compound-Inactive) dissolved in DMSO, assay buffer.
-
Procedure:
-
Incubate the PRC2 complex with varying concentrations of the test compounds.
-
Initiate the methyltransferase reaction by adding the histone H3 peptide and [³H]-SAM.
-
After incubation, stop the reaction and capture the biotinylated histone peptide on a streptavidin-coated plate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cellular H3K27me3 Reduction Assay (Western Blot)
This assay assesses the ability of the compounds to inhibit EZH2 activity within a cellular context by measuring the levels of the H3K27me3 mark.
-
Principle: Western blotting is used to detect and quantify the levels of H3K27me3 relative to total histone H3 in cells treated with the test compounds.
-
Materials: Cancer cell line (e.g., KARPAS-422), cell culture medium, test compounds, lysis buffer, primary antibodies (anti-H3K27me3 and anti-Histone H3), HRP-conjugated secondary antibody, and chemiluminescence detection reagents.
-
Procedure:
-
Treat cells with various concentrations of this compound or this compound-Inactive for a specified time (e.g., 72-96 hours).
-
Harvest cells and prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K27me3 and total Histone H3.
-
Incubate with an HRP-conjugated secondary antibody and visualize bands using a chemiluminescence imager.
-
Quantify band intensities to determine the relative reduction in H3K27me3 levels and calculate EC50 values.
-
Cell Proliferation Assay
This assay measures the effect of the compounds on the growth of cancer cells.
-
Principle: A colorimetric or luminescent assay that quantifies the number of viable cells, often by measuring metabolic activity.
-
Materials: Cancer cell line, cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of this compound or this compound-Inactive.
-
Incubate for a period of time appropriate for the cell line (e.g., 6-10 days for EZH2 inhibitors).
-
Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Calculate the concentration that inhibits cell growth by 50% (GI50).
-
Visualizing the Rationale and Workflow
To further clarify the concepts and procedures discussed, the following diagrams illustrate the EZH2 signaling pathway, the experimental workflow for comparing active and inactive compounds, and the logical framework for using a proper control.
Caption: EZH2, as part of the PRC2 complex, mediates cancer progression by repressing tumor suppressor genes.
Caption: A workflow for comparing the activity of this compound and its inactive analog.
Caption: The logic behind using an inactive analog to validate on-target effects.
References
- 1. Constellation Pharmaceuticals | Bain Capital Life Sciences [baincapitallifesciences.com]
- 2. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Biochemical Assays for Profiling EZH2 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the precise evaluation of an EZH2 inhibitor's selectivity is paramount. Off-target effects, particularly against the closely related homolog EZH1, can lead to unintended biological consequences and potential toxicities. This guide provides a comparative overview of common biochemical assays used for selectivity profiling, supported by experimental data and detailed protocols to aid in the rational selection of compounds for further development.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] Its dysregulation is implicated in numerous cancers, making it a prime therapeutic target.[2][3] This guide focuses on in vitro biochemical methods to determine the potency and selectivity of EZH2 inhibitors.
Comparative Selectivity of EZH2 Inhibitors
The therapeutic index of an EZH2 inhibitor is significantly influenced by its selectivity over other histone methyltransferases (HMTs), especially EZH1. The following table summarizes the biochemical potency and selectivity of several well-characterized EZH2 inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity vs. EZH1 | Selectivity vs. Other HMTs |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-type and Mutant) | Ki: 2.5 nM; IC50: 11 nM[4][5] | ~35-fold[4] | >4,500-fold (vs. 14 other HMTs)[4] |
| GSK126 | EZH2 | IC50: 9.9 nM[4] | >150-fold[4] | >1000-fold (vs. 20 other HMTs)[4] |
| CPI-1205 | EZH2, EZH1 | EZH2 IC50: 2 nM; EZH1 IC50: 52 nM[4] | ~26-fold[4] | Clean profile against 30 other methyltransferases[4] |
| UNC1999 (Ezh2-IN-8) | EZH2, EZH1 | EZH2 IC50: <10 nM; EZH1 IC50: 45 nM[4][6] | ~22.5-fold[4] | >1000-fold selective over a broad range of other targets[4] |
| EI1 | EZH2 | Not specified | ~90-fold[7] | >10,000-fold (over other HMTs)[7] |
EZH2 Signaling Pathway and Inhibition
EZH2 functions as the enzymatic core of the PRC2 complex, which also includes essential subunits like EED and SUZ12. This complex utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the trimethylation of H3K27 (H3K27me3). This epigenetic mark is associated with condensed chromatin and transcriptional silencing of target genes, including tumor suppressors. Small molecule inhibitors typically act by competing with SAM in the active site of EZH2, thereby preventing H3K27 methylation and reactivating gene expression.
Experimental Protocols for Selectivity Profiling
A variety of biochemical assays can be employed to determine the IC50 values of inhibitors against EZH2 and other HMTs. The core principle involves measuring the enzymatic activity in the presence of varying concentrations of the inhibitor.
Radiometric Filter-Binding Assay
This is a traditional and robust method for measuring HMT activity. It quantifies the incorporation of a radiolabeled methyl group from [³H]-SAM onto a histone substrate.
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
Histone H3 peptide or nucleosome substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Test inhibitors
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.1% BSA, 0.01% Triton X-100)[8]
-
Stop solution (e.g., high concentration of non-radiolabeled S-adenosyl-homocysteine (SAH))
-
Filter plates (e.g., phosphocellulose)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a 96-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add the enzyme (PRC2 complex) and substrate (Histone H3) mixture prepared in assay buffer.
-
Pre-incubate for approximately 15 minutes at room temperature to allow for inhibitor binding.[9]
-
Initiate Reaction: Add [³H]-SAM to start the methylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[9]
-
Terminate Reaction: Add the stop solution.
-
Detection: Transfer the reaction mixture to a filter plate. The histone substrate will bind to the filter, while unincorporated [³H]-SAM will be washed away.
-
Wash the filter plate multiple times with a wash buffer.
-
Readout: Dry the plate, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.[4]
Fluorescence-Based SAH Detection Assays (e.g., AptaFluor, Transcreener)
These assays offer a non-radioactive alternative by detecting the formation of the reaction product S-adenosyl-homocysteine (SAH).[10] They are homogeneous, "mix-and-read" assays well-suited for high-throughput screening.
AptaFluor SAH Assay (TR-FRET): This assay uses a riboswitch aptamer that selectively binds to SAH, leading to a change in time-resolved fluorescence resonance energy transfer (TR-FRET).[10]
Transcreener EPIGEN Assay (FP): This assay uses an antibody that specifically binds to AMP. The SAH produced by the methyltransferase reaction is converted to AMP by coupling enzymes, and the newly formed AMP displaces a fluorescent tracer from the antibody, causing a decrease in fluorescence polarization (FP).[10]
Materials:
-
Recombinant PRC2 complex
-
Histone H3 substrate
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 100 mM NaCl, 0.01% Triton X-100)[10]
-
Detection reagents from the respective assay kit (e.g., AptaFluor or Transcreener)
-
Appropriate microplates (e.g., black non-binding for FP, white non-binding for TR-FRET)[10]
-
Plate reader capable of FP or TR-FRET measurements
Procedure:
-
Enzyme Reaction: Set up the methylation reaction as described for the radiometric assay (steps 1-6), but using non-radiolabeled SAM.
-
Stop Reaction: Stop the enzyme reaction according to the kit manufacturer's instructions (often with a specific stop reagent).
-
Detection: Add the detection reagents (e.g., aptamer/tracer mix for AptaFluor, or coupling enzymes/antibody/tracer mix for Transcreener).
-
Incubation: Incubate for the time specified in the kit protocol to allow the detection reaction to reach equilibrium.
-
Readout: Measure the plate using a plate reader with the appropriate settings for TR-FRET or FP.
-
Data Analysis: Convert the raw data to percent inhibition and calculate IC50 values as described previously.
To establish a selectivity profile, these assays are repeated for a panel of other histone methyltransferases, substituting the PRC2 complex with the desired enzyme and its corresponding preferred substrate.[4]
General Workflow for IC50 Determination
The process of determining inhibitor potency and selectivity follows a standardized workflow, from compound preparation to data analysis. This ensures reproducibility and allows for direct comparison between different inhibitors and target enzymes.
Conclusion
The selection of an appropriate biochemical assay for EZH2 inhibitor profiling depends on factors such as throughput requirements, availability of radioisotopes, and the specific research question. Radiometric assays are highly sensitive and considered a gold standard, while fluorescence-based methods offer a safer and more high-throughput-friendly alternative. By employing these standardized methodologies, researchers can generate robust and comparable data, enabling the confident selection of potent and highly selective EZH2 inhibitors for advancement into cellular and in vivo models of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of reagents and assays for EZH2 peptide and nucleosome high-throughput screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Comparative Analysis of CPI-169 Cross-reactivity with other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histone methyltransferase inhibitor CPI-169 with other selective EZH2 inhibitors, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the objective assessment of its performance and specificity.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] EZH2 plays a crucial role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[5][6] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[5][7][8] this compound has demonstrated significant anti-tumor activity in preclinical models.[1][3][4][9]
Potency and Selectivity of this compound
This compound exhibits high potency against both wild-type and mutant forms of EZH2, as well as its close homolog EZH1. The inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is summarized in the table below.
| Target Enzyme | IC50 (nM) |
| EZH2 (Wild-type) | 0.24[1][2][10] |
| EZH2 (Y641N mutant) | 0.51[1][2][10] |
| EZH1 | 6.1[1][2][10] |
| Table 1: In vitro potency of this compound against EZH2 and EZH1. |
Cross-reactivity Profile Comparison
While a comprehensive screening of this compound against a broad panel of methyltransferases is not publicly available, data from its orally bioavailable analog, CPI-1205, and other selective EZH2 inhibitors provide strong evidence for its high selectivity.
| Inhibitor | Primary Target(s) | Selectivity Profile |
| This compound | EZH2, EZH1 | High potency for EZH2 and EZH1. Cross-reactivity data is limited, but its analog, CPI-1205, shows high selectivity. |
| CPI-1205 | EZH2, EZH1 | Modest selectivity for EZH2 over EZH1 (IC50 = 52 nM).[5] Selective when tested against 30 other histone and DNA methyltransferases.[5][9] |
| Tazemetostat (EPZ-6438) | EZH2 | Highly selective for EZH2 with 35-fold greater potency against EZH2 than EZH1 and >4,500-fold selectivity against 14 other histone methyltransferases.[5] |
| GSK126 | EZH2 | Highly selective for EZH2 with 150-fold greater potency against EZH2 than EZH1 and >1,000-fold selectivity against 20 other methyltransferases.[5][9] |
| Table 2: Comparison of the selectivity profiles of this compound and other EZH2 inhibitors. |
Experimental Protocols
Biochemical Assay for Methyltransferase Inhibition
The potency of this compound and other inhibitors against methyltransferases is commonly determined using a biochemical assay that measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into a histone peptide substrate.
Materials:
-
Purified recombinant methyltransferase (e.g., PRC2 complex containing EZH2)
-
Histone H3 peptide substrate (e.g., biotinylated H3K27me0)
-
³H-labeled S-adenosyl-L-methionine (³H-SAM)
-
Inhibitor compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Stop Solution (e.g., 500 µM S-adenosyl-L-homocysteine (SAH))
-
Streptavidin-coated scintillant-containing plates (e.g., FlashPlate)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a microplate, add the assay buffer, the methyltransferase enzyme, and the inhibitor dilution.
-
Initiate the reaction by adding the histone H3 peptide substrate and ³H-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway
EZH2, as the catalytic core of the PRC2 complex, plays a central role in gene silencing. Its activity is tightly regulated and influences numerous downstream cellular processes.
Experimental Workflow for Inhibitor Profiling
The process of evaluating the cross-reactivity of a methyltransferase inhibitor involves a systematic screening against a panel of related enzymes.
References
- 1. xcessbio.com [xcessbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 - Wikipedia [en.wikipedia.org]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2 methyltransferase as a therapeutic target in hematological malignancies | Pytlak | Hematology in Clinical Practice [journals.viamedica.pl]
- 9. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
Validating the Downstream Effects of CPI-169 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the EZH2 inhibitor CPI-169 with other selective EZH2 inhibitors, focusing on the validation of their downstream effects on gene expression. While specific, publicly available gene expression datasets for this compound are limited, this guide leverages data from highly similar potent and selective EZH2 inhibitors, such as GSK126 and Tazemetostat, to provide a robust framework for understanding and validating the on-target effects of this compound.
Mechanism of Action and Downstream Effects
This compound is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2] In various cancers, including certain lymphomas, EZH2 is often overexpressed or harbors gain-of-function mutations, leading to the aberrant repression of tumor suppressor genes.[1][3][4]
By competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound blocks its methyltransferase activity.[4] This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes. The downstream consequences of this epigenetic reprogramming include the induction of cell cycle arrest, cellular differentiation, and ultimately, apoptosis in cancer cells.[2][5]
dot
Caption: Mechanism of Action of this compound.
Comparative Performance of EZH2 Inhibitors
While direct comparative gene expression studies involving this compound are not widely published, the following tables summarize its known performance characteristics and compare them with other well-characterized EZH2 inhibitors.
Table 1: Biochemical and Cellular Potency of EZH2 Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Cellular H3K27me3 Reduction (EC₅₀, nM) | Cell Line Example | Reference(s) |
| This compound | EZH2 | < 1 | 70 | KARPAS-422 (Lymphoma) | [2] |
| CPI-1205 | EZH2 | - | - | B-cell Lymphoma | [1] |
| GSK126 | EZH2 | 9.9 | ~50 | Pfeiffer (Lymphoma) | [5] |
| Tazemetostat (EPZ-6438) | EZH2 | 11 | 90 | KARPAS-422 (Lymphoma) | [1] |
Note: IC₅₀ and EC₅₀ values can vary depending on the assay conditions and cell line used.
Table 2: Downstream Cellular Effects of EZH2 Inhibitors
| Inhibitor | Effect on Cell Cycle | Induction of Apoptosis | Key Upregulated Genes (Examples) | Cell Line Example | Reference(s) |
| This compound | G1 Arrest | Yes | Not specified | KARPAS-422 (Lymphoma) | [2] |
| GSK126 | G1 Arrest | Yes | CDKN1A (p21), BCL2L11 (Bim) | Pfeiffer (Lymphoma) | [5] |
| Tazemetostat (EPZ-6438) | G1 Arrest | Yes | CDKN1A (p21), CDKN2A (p16) | KARPAS-422 (Lymphoma) | [1] |
Note: The listed upregulated genes are representative examples of tumor suppressors de-repressed by EZH2 inhibition.
Experimental Protocols for Validation
Validating the downstream effects of this compound on gene expression requires a multi-faceted approach, combining cellular assays with molecular biology techniques.
Cell Viability Assay
This assay determines the dose-dependent effect of the inhibitor on cancer cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KARPAS-422) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in cell culture medium. Include a vehicle control (DMSO).
-
Incubation: Replace the medium in the wells with the prepared drug dilutions and incubate for 6-11 days. The prolonged incubation is necessary as the anti-proliferative effects of EZH2 inhibitors are often delayed.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or MTT.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot for H3K27me3 Levels
This method is used to confirm the on-target effect of the inhibitor by measuring the global reduction in H3K27me3.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 4-8 days.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantification: Densitometry is used to quantify the band intensities, and the H3K27me3 signal is normalized to the total Histone H3 signal.
dot
Caption: Western Blot Experimental Workflow.
RT-qPCR for Target Gene Expression
This technique is used to quantify the change in expression of specific genes known to be regulated by EZH2.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the western blot. Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., CDKN1A, BCL2L11) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide profile of H3K27me3 marks, allowing for the identification of direct target genes of the PRC2 complex that are affected by this compound.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound and then cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles of treated and untreated cells to identify differential enrichment at gene promoters and enhancers.
References
- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Deregulation of Polycomb Repressive Complex-2 in Mantle Cell Lymphoma Confers Growth Advantage by Epigenetic Suppression of cdkn2b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug addiction unveils a repressive methylation ceiling in EZH2-mutant lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of CPI-169 and Other SAM-Competitive EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CPI-169, a potent S-adenosylmethionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), against other prominent inhibitors in its class. The objective of this document is to offer a comprehensive overview of the biochemical and cellular activities of these compounds, supported by experimental data to inform research and drug development decisions.
Introduction to EZH2 Inhibition
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. EZH2 catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. SAM-competitive inhibitors, such as this compound, function by binding to the SAM-binding pocket of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.
Biochemical Potency and Selectivity
The efficacy and potential for off-target effects of EZH2 inhibitors are determined by their biochemical potency against EZH2 and their selectivity over other histone methyltransferases, particularly the closely related homolog EZH1. The following table summarizes the in vitro inhibitory activities of this compound and other notable SAM-competitive EZH2 inhibitors.
| Inhibitor | Target | IC50 / Ki | Selectivity (EZH1 IC50 / EZH2 IC50) |
| This compound | EZH2 WT | IC50: 0.24 nM[1][2][3][4] | ~25-fold (EZH1 IC50: 6.1 nM)[1][2][3][4] |
| EZH2 Y641N | IC50: 0.51 nM[1][2][3][4] | ||
| Tazemetostat (EPZ-6438) | EZH2 WT | Ki: 2.5 nM[5] | ~35-fold (vs. EZH1)[1][5] |
| EZH2 Mutant | IC50: 2-38 nM[1] | ||
| GSK126 | EZH2 WT | IC50: 9.9 nM[6] | >150-fold (vs. EZH1)[1][7] |
| EZH2 Mutant | Kiapp: 0.5-3 nM[1] | ||
| Valemetostat (DS-3201) | EZH1 | IC50: <10 nM[8][9] | Dual Inhibitor |
| EZH2 | IC50: <10 nM[8][9] | ||
| EI1 | EZH2 WT | IC50: 15 nM[10] | ~90-fold (EZH1 IC50: 1,340 nM)[10] |
| EZH2 Y641F | IC50: 13 nM[10] |
Cellular Activity
The in-cell efficacy of EZH2 inhibitors is a critical measure of their therapeutic potential. This is often assessed by their ability to reduce global H3K27me3 levels and inhibit the proliferation of cancer cell lines.
| Inhibitor | Cell Line | Assay Type | Cellular Potency (EC50 / GI50) |
| This compound | Various NHL cell lines | Cell Viability | GI50: <5 µM in 16 out of 25 cell lines[3] |
| - | H3K27me3 Reduction | EC50: 70 nM[10] | |
| Tazemetostat (EPZ-6438) | DLBCL cell lines | H3K27me3 Reduction | IC50: 2-90 nM[1] |
| DLBCL cell lines | Cell Proliferation | IC50: <0.001 to 7.6 µM[1] | |
| GSK126 | DLBCL cell lines | H3K27me3 Reduction | IC50: 7-252 nM[1] |
| Valemetostat (DS-3201) | Various NHL cell lines | Cell Proliferation | GI50: <100 nM[11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EZH2 signaling pathway, the mechanism of action of SAM-competitive inhibitors, and a typical experimental workflow for their evaluation.
Experimental Protocols
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex by measuring the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2)
-
Biotinylated histone H3 (1-25) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Stop solution (unlabeled SAM or other quenching agent)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, combine the PRC2 complex, histone H3 peptide substrate, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate or use another method to separate the radiolabeled peptide from the unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of EZH2 inhibitors on the growth of cancer cell lines by measuring ATP levels, which correlate with cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the existing medium with the medium containing the test compound or vehicle control.
-
Incubate the plate for an extended period (e.g., 6-14 days), as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[12] Replenish the medium with fresh compound every 3-4 days.[12]
-
On the day of analysis, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot for H3K27me3 Levels
This technique is used to assess the in-cell target engagement of EZH2 inhibitors by measuring the global levels of H3K27 trimethylation.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the EZH2 inhibitor at various concentrations and for different durations.
-
Harvest and lyse the cells to extract total protein. A histone-specific acid extraction protocol can also be used for cleaner results.[13]
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
Separate the protein lysates by size via SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-Total H3).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal to determine the relative reduction in H3K27me3 levels.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biofargo.com [biofargo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling CPI-169
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Potent EZH2 Inhibitor, CPI-169.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective EZH2 inhibitor. Given the nature of this research compound, it is imperative to treat it as a potentially hazardous substance of unknown toxicity and to adhere to strict laboratory safety protocols. The following guidelines are based on best practices for handling potent small molecule inhibitors and general laboratory safety standards.
Immediate Safety and Handling Protocols
All personnel must be thoroughly trained on the potential hazards and proper handling procedures before working with this compound. A comprehensive understanding and adherence to these protocols are vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | When handling the powder form outside of a certified chemical fume hood, a properly fitted respirator is required. |
First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3][4] |
| Skin Contact | Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3][6] |
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound within the laboratory is essential for safety and regulatory compliance.
Handling and Storage
-
Ventilation: All work with this compound, particularly the handling of the solid compound, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled with the full chemical name and any known hazard information.[7]
Spill Response
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For major spills, contact the institution's Environmental Health and Safety (EHS) department.[8][9][10]
-
Contain: For minor spills, wear appropriate PPE and contain the spill using absorbent materials, working from the outside in.[6][8]
-
Clean-up: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[6][8][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste through the institution's EHS program.[7][12] Under no circumstances should this compound or contaminated materials be disposed of in the regular trash or down the drain.[7]
Waste Segregation and Collection
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental solutions, and the initial rinses of "empty" containers, must be collected in a designated, leak-proof hazardous waste container that is compatible with the solvents used.[7]
-
Solid Waste: All materials contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent pads from spill clean-up, must be collected in a separate, clearly labeled hazardous waste container for solids.[7]
Final Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required information by your institution.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory until they are collected by the EHS department.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's established procedures for chemical waste pickup.[7]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 5. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]
- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. cmu.edu [cmu.edu]
- 10. Chemical Spill Response [augusta.edu]
- 11. acs.org [acs.org]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
